molecular formula C13H10N2 B081633 9-Fluorenone hydrazone CAS No. 13629-22-6

9-Fluorenone hydrazone

Cat. No.: B081633
CAS No.: 13629-22-6
M. Wt: 194.23 g/mol
InChI Key: YCNUILAKOMIBAL-UHFFFAOYSA-N
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Description

9-Fluorenone hydrazone is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoren-9-ylidenehydrazine
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InChI

InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2
Source PubChem
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InChI Key

YCNUILAKOMIBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID30159757
Record name Fluoren-9-one hydrazone
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Molecular Weight

194.23 g/mol
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CAS No.

13629-22-6
Record name 9H-Fluoren-9-one, hydrazone
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Record name 9-Fluorenone hydrazone
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Record name Fluorenone hydrazone
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Record name Fluorenone hydrazone
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Record name 9-FLUORENONE HYDRAZONE
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Foundational & Exploratory

An In-depth Technical Guide to 9-Fluorenone Hydrazone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 9-Fluorenone (B1672902) hydrazone, a versatile organic compound with significant relevance in chemical research and drug discovery.

Core Properties of 9-Fluorenone Hydrazone

This compound is a yellow to orange crystalline solid.[1] It is a derivative of 9-fluorenone and hydrazine (B178648), forming a stable hydrazone structure. This compound is soluble in nonpolar solvents and serves as a valuable building block in organic synthesis due to its reactivity and ability to form complex derivatives.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValue
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol [1][2]
Melting Point 148-150 °C[1]
Boiling Point 362.5 °C at 760 mmHg[1]
Density 1.23 g/cm³[1]
Appearance Yellow to orange crystalline solid[1]
CAS Number 13629-22-6[2]
Spectral Properties

The spectral data of this compound are crucial for its identification and characterization. The following tables summarize the key spectral features.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm). A study has reported the ¹H and ¹³C NMR spectra in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[3]

¹H NMR Chemical Shifts

ProtonChemical Shift (δ, ppm)
NH₂6.41 (2H)[4]
H27.30 (1H, td)[4]
H37.32 (1H, td)[4]
H77.35 (1H, td)[4]
H67.44 (1H, td)[4]
H47.65 (1H, dd)[4]
H17.73 (1H, dd)[4]
H57.76 (1H, dd)[4]
H87.90 (1H, dd)[4]

¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C9, C2144.858[5]
C10, C3144.858[5]
C11, C4134.588[5]
C12, C5134.588[5]
C13, C6194.312[5]
C5, C7120.717[5]
C6, C8120.717[5]
C7, C9124.728[5]
C8, C10124.728[5]
C1, C11135.090[5]
C2, C12135.090[5]
C3, C13129.489[5]
C4, C14129.489[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)
N-H stretching3416[6]
C=N stretching1602, 1554[6]

1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. A study has reported the UV-Vis absorption spectra of 9-fluorenone, a related precursor, in different solvents, with the longest-wavelength maximum absorption corresponding to the S₀ → S₁ transition.[7] For 9-fluorenone in hexane, the S1 absorption maximum was found at 380 nm.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 9-fluorenone with hydrazine hydrate.[1] Several protocols have been reported, with variations in reaction conditions and stoichiometry.

Protocol 1: General Laboratory Synthesis [8][9]

  • Materials:

  • Procedure:

    • Dissolve 9-fluorenone (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine monohydrate (typically an excess, e.g., 2.8 equivalents) to the solution.[10]

    • Heat the reaction mixture to reflux and maintain for 3-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Large-Scale Synthesis [10]

  • Materials:

    • 9-Fluorenone (50.0 g, 278 mmol, 1.0 equiv)

    • Ethanol (500 mL)

    • Hydrazine monohydrate (50.0 mL, 789 mmol, 2.8 equiv)

  • Procedure:

    • In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, charge 9-fluorenone and ethanol.

    • Stir the solution and heat to an internal temperature of 40 °C for 45 minutes until a homogenous solution is formed.

    • Add hydrazine monohydrate in a single portion.

    • Equip the flask with a reflux condenser and raise the oil bath temperature to 105 °C, maintaining this temperature for an additional 3.5 hours.

    • Monitor the reaction progress by TLC (10%vol EtOAc-hexanes).

    • Remove the oil bath and continue stirring, allowing the reaction to cool to an internal temperature of 20 °C over 1 hour to facilitate precipitation.

    • Collect the resulting yellow needle-like crystals by vacuum filtration.

    • Dry the crystals under a flow of air provided by the vacuum for 2 hours, followed by additional drying under high vacuum (3 mmHg) for 4 hours. This procedure typically affords a high yield (around 90%) of this compound.[10]

Visualizing the Synthesis and Mechanism

Experimental Workflow for the Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 9-Fluorenone in Ethanol B Add Hydrazine Monohydrate A->B C Heat to Reflux (3-4 hours) B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Formation of this compound

The formation of this compound from 9-fluorenone and hydrazine is a classic condensation reaction. The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of 9-fluorenone, followed by dehydration.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration 9-Fluorenone 9-Fluorenone Intermediate1 Tetrahedral Intermediate 9-Fluorenone->Intermediate1 + Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Carbinolamine Carbinolamine Intermediate Intermediate2->Carbinolamine 9-Fluorenone_Hydrazone This compound Carbinolamine->9-Fluorenone_Hydrazone - H₂O

Caption: Reaction mechanism for the formation of this compound.

Applications in Drug Development

Hydrazones are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11] The fluorene (B118485) scaffold itself is present in several approved drugs.[12]

Antimicrobial and Antifungal Activity

Derivatives of 9-fluorenone have been investigated for their antimicrobial and antifungal activities. For instance, certain Schiff bases of 9-fluorenone have shown activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae.[13] Fluorenyl-hydrazonothiazole derivatives have been synthesized and screened against multidrug-resistant microorganisms, with some compounds showing activity against Gram-positive strains.[6]

Anticancer Activity
Antiviral Activity

Derivatives of 9-fluorenone have also been explored for their antiviral properties. Notably, 9-fluorenone-based sulfonamides have been synthesized and shown to act as dual inhibitors of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro), two essential enzymes for viral replication.[15] This highlights the potential of the 9-fluorenone scaffold in the development of novel antiviral agents.

The following table summarizes the reported biological activities of some 9-fluorenone derivatives.

Derivative ClassBiological ActivityTarget/OrganismReported Activity (e.g., IC₅₀, MIC)
9-Fluorenone Schiff BasesAntimicrobialE. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniaeActivity comparable to streptomycin (B1217042) at 100 µg/mL[13]
Fluorenyl-hydrazonothiazolesAntimicrobialGram-positive bacteriaMIC > 256 µg/mL for most, some activity observed[6]
9-Fluorenone SulfonamidesAntiviral (SARS-CoV-2)Mpro and PLproPotent dual inhibitors[15]

This technical guide provides a foundational understanding of this compound, offering valuable data and protocols for researchers in the fields of chemistry and drug development. The versatile nature of this compound and its derivatives suggests a promising future for its application in the synthesis of novel therapeutic agents.

References

synthesis of 9-Fluorenone hydrazone from 9-fluorenone and hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 9-Fluorenone (B1672902) Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone hydrazone is a key chemical intermediate derived from the condensation reaction of 9-fluorenone and hydrazine (B178648). Its unique structural and electronic properties make it a valuable building block in various fields of chemical research and development. It serves as a precursor in the synthesis of diverse organic compounds, including nitrogen-containing heterocycles, and is utilized in the classic Wolff-Kishner reduction to convert ketones to their corresponding alkanes.[1][2] This guide provides an in-depth overview of the synthesis of this compound, detailing the reaction mechanism, experimental protocols, and methods for purification and characterization.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is a condensation reaction between the carbonyl group of 9-fluorenone and hydrazine.[1] The mechanism involves a nucleophilic addition of hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

To ensure the reaction proceeds to completion and to minimize the formation of byproducts, a significant excess of hydrazine hydrate (B1144303) is typically employed.[1] The primary side reaction is the formation of N,N'-Bis(fluoren-9-ylidene)hydrazine, also known as fluorenone ketazine, which occurs when the newly formed hydrazone reacts with a second molecule of 9-fluorenone.[1] Using an excess of hydrazine shifts the equilibrium towards the desired hydrazone product.[1][3]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products fluorenone 9-Fluorenone hemiaminal Hemiaminal Intermediate fluorenone->hemiaminal + Hydrazine (Nucleophilic Addition) hydrazine Hydrazine hydrazine->hemiaminal hydrazone This compound hemiaminal->hydrazone - H2O (Dehydration) water Water hemiaminal->water

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

Equipment:

  • Three-necked, round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Büchner funnel and vacuum flask

Procedure:

  • Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 9-fluorenone (50.0 g, 278 mmol, 1.0 equiv) and 500 mL of ethanol.[4]

  • Dissolution: Stir the mixture and heat it to an internal temperature of 40 °C until a homogeneous solution is formed (this may take approximately 45 minutes).[4][5]

  • Addition of Hydrazine: To the clear solution, add hydrazine monohydrate (50.0 mL) in a single portion.[5]

  • Reflux: Heat the reaction mixture to reflux using an oil bath set to approximately 105 °C. Maintain this temperature for 3.5 hours.[1][5]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent system of 10% ethyl acetate (B1210297) in hexanes or 9:1 chloroform:methanol.[1][3][5] The reaction is complete when the 9-fluorenone spot has disappeared.

  • Crystallization: After the reflux period, remove the heat source and allow the mixture to cool to room temperature (approx. 20 °C) while stirring. The product will precipitate as fine yellow needles.[4][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.[3][4]

  • Drying: Dry the product under vacuum to obtain pure this compound.[4][5]

Data Presentation

The quantitative data for the synthesis is summarized in the tables below.

Table 1: Reactant and Solvent Specifications

Compound Molecular Formula Molecular Weight ( g/mol ) Molar Equivalents Amount Used
9-Fluorenone C₁₃H₈O 180.21 1.0 50.0 g
Hydrazine Monohydrate H₆N₂O 50.06 ~2.8[1] 50.0 mL

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 500 mL |

Table 2: Reaction Conditions and Yield

Parameter Value Reference(s)
Reaction Temperature 105 °C (Oil Bath) [1][5]
Reaction Time 3.5 hours [1][5]
Product Appearance Fine yellow needles [4][5][6]
Melting Point 150.2-150.6 °C [5]

| Typical Yield | ~90% |[4][5] |

Purification and Characterization

Purification: The primary method for purification is crystallization directly from the reaction mixture upon cooling.[4] The subsequent wash with cold ethanol is effective at removing soluble impurities.[3] If further purification is required, the crude product can be recrystallized from hot ethanol.[1]

Characterization: The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Table 3: Physical and Spectroscopic Data

Property Description Reference(s)
Appearance Yellow crystalline needles [4][5]
Melting Point 150.2-150.6 °C [5]
Molecular Formula C₁₃H₁₀N₂ [5][7]
Molecular Weight 194.23 g/mol [5][8]
¹H NMR Spectra available in various deuterated solvents (e.g., CDCl₃, DMSO-d₆). [9][10]
¹³C NMR Spectra available, with high correlation between experimental and calculated shifts. [9][10]

| FT-IR (KBr) | Characteristic peaks for N-H and C=N vibrations. |[7][9] |

Mandatory Visualization: Experimental Workflow

The logical flow of the synthesis and purification process is illustrated below.

experimental_workflow A 1. Setup Dissolve 9-Fluorenone in Ethanol in Flask B 2. Heating Heat mixture to 40 °C A->B C 3. Reagent Addition Add Hydrazine Monohydrate B->C D 4. Reflux Heat to 105 °C for 3.5 hours C->D E 5. Monitoring (TLC) Check for disappearance of 9-Fluorenone D->E During Reflux E->D Reaction Incomplete F 6. Cooling Cool to Room Temperature to Induce Crystallization E->F Reaction Complete G 7. Isolation Collect Crystals via Vacuum Filtration F->G H 8. Washing Wash with Cold Ethanol G->H I 9. Drying Dry Product Under Vacuum H->I J Pure this compound I->J

Caption: Standard laboratory workflow for the synthesis of this compound.

Troubleshooting

Common issues encountered during the synthesis and their potential solutions are outlined below.

Table 4: Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s) Reference(s)
Low Yield Incomplete reaction; Insufficient reaction time or temperature. Extend reflux time and monitor by TLC; Ensure correct temperature is maintained. [3]
Product is Oily / Fails to Crystallize Presence of impurities. Triturate the oily product with a cold non-polar solvent like n-hexane; Recrystallize from hot ethanol. [1]
Contamination with Unreacted 9-Fluorenone Insufficient amount of hydrazine; Short reaction time. Ensure an adequate excess of hydrazine is used; Extend reflux time until TLC confirms the absence of starting material. [1]

| Formation of Ketazine Byproduct | Molar ratio of hydrazine to fluorenone is too low. | Use a significant excess of hydrazine hydrate (e.g., 2.8 equivalents or more). |[1] |

References

9-Fluorenone hydrazone molecular structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Characterization of 9-Fluorenone (B1672902) Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 9-Fluorenone hydrazone (CAS 13629-22-6), a key intermediate in organic synthesis. This document outlines detailed experimental protocols and summarizes key analytical data.

Molecular Structure

This compound (C₁₃H₁₀N₂) is a planar aromatic compound with a molecular weight of approximately 194.23 g/mol .[1][2] The definitive three-dimensional arrangement of its atoms has been determined through single-crystal X-ray diffraction.[3][4] The study revealed that this compound crystallizes in a monoclinic system with the space group P2₁.[3][4] While the precise, experimentally determined bond lengths and angles are contained within specialized crystallographic databases, the fundamental structural parameters are summarized below.

Table 1: Crystal and Molecular Structure Data for this compound.

Parameter Value Reference
Molecular Formula C₁₃H₁₀N₂ [1]
Molecular Weight 194.23 g/mol [1]
Crystal System Monoclinic [3][4]
Space Group P2₁ [3][4]
Selected Bond Lengths Not available in public search results
Selected Bond Angles Not available in public search results

| Selected Dihedral Angles | Not available in public search results | |

Note: Specific bond length and angle data from the single-crystal X-ray diffraction study are not publicly available in the provided search results but have been experimentally determined.

Synthesis and Characterization

This compound is typically synthesized via the condensation reaction of 9-fluorenone with hydrazine (B178648) hydrate (B1144303). Its structure and purity are confirmed through a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Synthesis Workflow

The overall process from starting materials to a fully characterized final product is outlined in the diagram below.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 9-Fluorenone 9-Fluorenone Reaction Condensation Reaction (Ethanol, Reflux) 9-Fluorenone->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis X_Ray X-Ray Diffraction Pure_Product->X_Ray Structure_ID Structural Information (Connectivity, Functional Groups) NMR->Structure_ID IR->Structure_ID Molecular_Weight_ID Molecular Weight & Fragmentation MS->Molecular_Weight_ID Electronic_Transitions Conjugation & Electronic Transitions UV_Vis->Electronic_Transitions 3D_Structure 3D Molecular Geometry (Bond Lengths/Angles) X_Ray->3D_Structure

Caption: Synthesis and Characterization Workflow for this compound.

Spectroscopic and Analytical Data

The following tables summarize the key quantitative data obtained from the characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
NH₂ 6.41 s (broad) - [5]
H2 7.30 td 7.1, 0.9 [5]
H3 7.32 td 7.1, 0.9 [5]
H7 7.35 td 7.5, 1.1 [5]
H6 7.44 td 7.5, 1.1 [5]
H4 7.65 dd 7.1, 0.9 [5]
H1 7.73 dd 7.1, 0.9 [5]
H5 7.76 dd 7.5, 1.1 [5]
H8 7.90 dd 7.5, 1.1 [5]
Note: Spectrum recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0 ppm).

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Carbon Assignment Chemical Shift (δ, ppm) Reference
C=N Data reported but not available [3][4]
Aromatic C Data reported but not available [3][4]
Aromatic CH Data reported but not available [3][4]
Note: ¹³C NMR spectra have been reported in CDCl₃, DMSO-d₆, CD₃CN, and methanol-d₄, but specific peak lists are not available in the provided search results.[3][4]

Table 4: Infrared (IR) Spectroscopy Data for this compound.

Functional Group Characteristic Absorption (cm⁻¹) Vibration Mode Reference
N-H 3400 - 3250 Asymmetric/Symmetric Stretch [6]
C-H (aromatic) 3100 - 3000 Stretch [6]
C=N ~1610 Stretch [6]
C=C (aromatic) 1600 - 1450 Stretch [6]
Note: Data is based on typical values for the functional groups present and gas-phase IR spectra.[6]

Table 5: Mass Spectrometry (MS) Data for this compound.

m/z Relative Intensity Assignment Reference
194 High [M]⁺ (Molecular Ion) [1]
165 High (Base Peak) [M - NNH]⁺ or [C₁₃H₉]⁺ [1]
166 Moderate [M - N₂]⁺ or [C₁₃H₁₀]⁺ [1]
179 Moderate Fragment [1]
Note: Data obtained from GC-MS with electron ionization.

Table 6: UV-Visible (UV-Vis) Spectroscopy Data for this compound.

Solvent λ_max (nm) Molar Absorptivity (ε) Reference
Various Data reported but not available Data reported but not available [3][4]
Note: UV-Vis spectra have been reported in various solvents, but specific absorption maxima are not available in the provided search results.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established procedures for hydrazone formation.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 9-fluorenone (1.0 eq) and ethanol (B145695) (approx. 20 mL per gram of 9-fluorenone).

  • Addition of Reagent: While stirring, add hydrazine hydrate (80% solution, approx. 3.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the yellow crystalline solid by vacuum filtration, washing with cold ethanol to remove unreacted hydrazine. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes analysis using the Attenuated Total Reflectance (ATR) method.[1]

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve signal quality. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol is for analysis by Electrospray Ionization (ESI).[3][4]

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode. The mass analyzer can be scanned over a relevant m/z range (e.g., 50-500 amu) to detect the molecular ion and any fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan across a wavelength range (e.g., 200-600 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

References

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 13629-22-6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: It is critical to note that the CAS number 13629-22-6 has been ambiguously assigned to two distinct chemical compounds: 9-Fluorenone (B1672902) hydrazone and 2-Amino-5-bromo-3-methylpyridine . This guide will provide a comprehensive overview of the available spectroscopic data for both compounds, presented in separate sections to avoid confusion. Researchers should verify the identity of their sample using the data presented herein.

Section 1: 9-Fluorenone hydrazone

Chemical Structure:

Molecular Formula: C₁₃H₁₀N₂

Molecular Weight: 194.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ, ppm)
¹HCDCl₃7.28 - 7.65 (m, 8H, Ar-H), 5.4 (br s, 2H, -NH₂)
¹³CCDCl₃120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3 (C=N)

Note: Specific peak assignments for aromatic protons and carbons can vary based on the specific NMR experiment and solvent.

Experimental Protocols:

  • ¹H and ¹³C NMR: A saturated solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared.[1][2] The spectrum is typically recorded on a 300 or 500 MHz spectrometer at room temperature (298K).[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3450MediumN-H stretching (asymmetric and symmetric)
1620 - 1650StrongC=N stretching
1450 - 1600Medium-StrongAromatic C=C stretching
~3050WeakAromatic C-H stretching

Experimental Protocols:

  • Attenuated Total Reflectance (ATR)-IR: The solid sample is placed directly onto the ATR crystal (e.g., diamond) and the spectrum is recorded. This is a common and rapid method.[4]

  • KBr Pellet Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then obtained using a transmission FTIR spectrometer.[4]

  • Gas-Phase IR: The spectrum can also be obtained in the gas phase, as available in the NIST/EPA Gas-Phase Infrared Database.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

Techniquem/zInterpretation
Electron Ionization (EI)194Molecular ion [M]⁺
165[M - N₂H]⁺
Electrospray Ionization (ESI)195[M+H]⁺

Experimental Protocols:

  • Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam to induce ionization and fragmentation.[5]

  • Electrospray Ionization (ESI)-MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, resulting in the formation of protonated molecules ([M+H]⁺).[1][2]

Section 2: 2-Amino-5-bromo-3-methylpyridine

Chemical Structure:

Molecular Formula: C₆H₇BrN₂

Molecular Weight: 187.04 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: ¹H NMR Spectroscopic Data for 2-Amino-5-bromo-3-methylpyridine

NucleusSolventChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹HDMSO-d₆8.10d1HAr-H
7.49t1HAr-H
4.58s2H-NH₂
2.1 (approx.)s3H-CH₃

Note: The provided data is for a closely related isomer, 2-Amino-5-bromopyridine, and serves as a reference. Actual chemical shifts for 2-Amino-5-bromo-3-methylpyridine may vary.

Experimental Protocols:

  • ¹H NMR: The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[6] The spectrum is recorded on a spectrometer, for instance, a Bruker AM-300, at room temperature.[7] TMS is used as an internal standard.[6]

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands for 2-Amino-5-bromo-3-methylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretching (amine)
2850 - 2960WeakC-H stretching (methyl)
1600 - 1650StrongN-H bending (scissoring)
1450 - 1580Medium-StrongAromatic C=C and C=N stretching
1000 - 1100StrongC-Br stretching

Experimental Protocols:

  • ATR-IR: The spectrum is recorded from a neat sample using an ATR accessory, such as the DuraSamplIR II, on an FTIR spectrometer like the Bruker Tensor 27.[7]

  • FTIR (KBr): The spectrum can also be obtained using the KBr pellet method with a Bruker Tensor 27 FT-IR or a similar instrument.[7]

Mass Spectrometry (MS)

Table 6: Mass Spectrometry Data for 2-Amino-5-bromo-3-methylpyridine

Techniquem/z Top Peakm/z 2nd Highestm/z 3rd Highest
GC-MS18818680

Experimental Protocols:

  • GC-MS: The sample is introduced into a gas chromatograph for separation, followed by ionization and detection in a mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure.[7]

Section 3: Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound, applicable to both molecules discussed in this guide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR MolWeight Determine Molecular Weight & Formula (from MS) MS->MolWeight FuncGroups Identify Functional Groups (from IR) IR->FuncGroups StructureElucid Elucidate C-H Framework (from NMR) NMR->StructureElucid ProposedStructure Propose Structure MolWeight->ProposedStructure FuncGroups->ProposedStructure StructureElucid->ProposedStructure

Caption: General workflow for the spectroscopic identification of an organic compound.

References

A Comprehensive Technical Guide to 9-Fluorenone Hydrazone: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of 9-Fluorenone hydrazone, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a yellow to orange crystalline solid that serves as a valuable building block in organic chemistry.[1] A comprehensive understanding of its physical properties is crucial for its application in synthesis and material science.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Melting Point 148-150 °C[1][2]
150-154 °C[3]
Boiling Point 362.5 °C at 760 mmHg[1][2]
Density 1.23 g/cm³[1][2]
Flash Point 173 °C[1][2]
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.23 g/mol [1]
Solubility Profile

Experimental Protocols

Accurate determination of the melting point and solubility are fundamental to the characterization of this compound. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a crystalline solid.[6] The unique design of the tube utilizes convection currents to ensure uniform heating of the oil bath.[6]

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6][7] This assembly is then inserted into the Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil), ensuring the rubber band is above the oil level.[8]

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[6][7] This creates a convection current, allowing for even heat distribution throughout the oil.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[7] For a pure compound, this range should be narrow, typically 0.5-1.0°C.[8]

Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[9]

Procedure:

  • Initial Solvent Testing (Water): To a test tube containing approximately 30 mg of this compound, add 1 mL of water.[9] Agitate the mixture and observe if the solid dissolves. If the compound is water-insoluble, proceed to the next steps.

  • Acid/Base Solubility:

    • 5% Aqueous NaOH: In a new test tube, add 30 mg of the compound to 1 mL of 5% aqueous NaOH.[9] Observe for solubility.

    • 5% Aqueous NaHCO₃: Repeat the process with 1 mL of 5% aqueous NaHCO₃.[9]

    • 5% Aqueous HCl: Use a fresh sample and test its solubility in 1 mL of 5% aqueous HCl.[9]

  • Organic Solvent Testing: For compounds insoluble in aqueous solutions, test solubility in an organic solvent like ether.[10]

  • Observation and Classification: Record whether the compound is soluble or insoluble in each solvent. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[9][11]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement start Start pack_capillary Pack 2-3mm of This compound into capillary tube start->pack_capillary attach_thermo Attach capillary to thermometer pack_capillary->attach_thermo insert_thiele Insert assembly into Thiele tube attach_thermo->insert_thiele heat Gently heat side arm insert_thiele->heat observe_start Record T at first liquid droplet heat->observe_start observe_end Record T at complete liquefaction observe_start->observe_end end_point Report Melting Range observe_end->end_point

Workflow for Melting Point Determination

SolubilityTestingWorkflow start Start with 30mg of This compound test_water Test in 1mL Water start->test_water water_soluble Soluble in Water test_water->water_soluble Yes water_insoluble Insoluble in Water test_water->water_insoluble No test_naoh Test in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble (Acidic functional group likely) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No test_hcl Test in 5% HCl naoh_insoluble->test_hcl hcl_soluble Soluble (Basic functional group likely) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble (Neutral compound) test_hcl->hcl_insoluble No

Workflow for Qualitative Solubility Testing

References

The Discovery and History of 9-Fluorenone Hydrazone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone, a derivative of 9-fluorenone, is a significant organic compound characterized by the presence of a hydrazone functional group (=NNH2) attached to the fluorene (B118485) backbone. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and key chemical properties. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, where fluorene derivatives and hydrazones play a crucial role. The unique structural and electronic properties of 9-fluorenone and its derivatives have led to their investigation in various applications, including the development of novel therapeutic agents.[1]

Historical Context and Discovery

While the precise first synthesis of 9-fluorenone hydrazone is not prominently documented in readily available historical records, its existence is intrinsically linked to the development of hydrazone chemistry and the landmark Wolff-Kishner reduction. The late 19th and early 20th centuries were a period of significant advancement in organic chemistry, with the exploration of carbonyl compound reactions being a central theme.

The Wolff-Kishner reduction, a reaction that converts a carbonyl group to a methylene (B1212753) group, was independently discovered by Nikolai Kishner in 1911 and Ludwig Wolff in 1912.[2] This reaction proceeds through a hydrazone intermediate, highlighting the importance of this class of compounds. The formation of a hydrazone is the initial, critical step in this reduction.[2] It is highly probable that this compound was synthesized and studied in this context, as chemists of the era would have been investigating the reactivity of various ketones, including 9-fluorenone, with hydrazine (B178648).

The synthesis of hydrazones, in general, involves the reaction of a carbonyl compound with hydrazine.[3] This straightforward reaction would have been accessible to chemists of the time, making the preparation of this compound a logical extension of their work on carbonyl chemistry.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[4] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂[5]
Molecular Weight 194.23 g/mol [3]
Melting Point 148 °C[3]
CAS Number 13629-22-6[5]

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, typically achieved through the condensation reaction of 9-fluorenone with hydrazine hydrate (B1144303).

Synthesis of this compound

Materials:

  • 9-Fluorenone

  • Hydrazine hydrate (or hydrazine monohydrate)

  • Ethanol (B145695) (or other suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-fluorenone in ethanol.

  • Add hydrazine hydrate to the solution. An excess of hydrazine is often used to ensure the complete conversion of the 9-fluorenone.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The this compound product will precipitate out of the solution. The precipitation can be further encouraged by cooling the flask in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Chemical Reactions and Signaling Pathways

This compound is a key intermediate in several important chemical transformations, most notably the Wolff-Kishner reduction.

Synthesis of this compound

The formation of this compound from 9-fluorenone and hydrazine is a classic nucleophilic addition-elimination reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Synthesis_of_9_Fluorenone_Hydrazone 9-Fluorenone 9-Fluorenone Intermediate Intermediate 9-Fluorenone->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate 9-Fluorenone_Hydrazone 9-Fluorenone_Hydrazone Intermediate->9-Fluorenone_Hydrazone Dehydration Water Water Intermediate->Water

Synthesis of this compound from 9-Fluorenone and Hydrazine.

Wolff-Kishner Reduction of 9-Fluorenone

The Wolff-Kishner reduction converts the carbonyl group of 9-fluorenone into a methylene group (CH₂), yielding fluorene. This reaction is carried out under basic conditions at high temperatures. The mechanism involves the deprotonation of the hydrazone, followed by a series of steps leading to the elimination of nitrogen gas and the formation of a carbanion, which is then protonated to give the final product.[6][7]

Wolff_Kishner_Reduction 9-Fluorenone_Hydrazone 9-Fluorenone_Hydrazone Hydrazone_Anion Hydrazone_Anion 9-Fluorenone_Hydrazone->Hydrazone_Anion Deprotonation (Base) Diimide_Anion Diimide_Anion Hydrazone_Anion->Diimide_Anion Tautomerization Carbanion Carbanion Diimide_Anion->Carbanion Elimination of N₂ Nitrogen_Gas Nitrogen_Gas Diimide_Anion->Nitrogen_Gas Fluorene Fluorene Carbanion->Fluorene Protonation (Solvent)

Mechanism of the Wolff-Kishner Reduction of this compound.

Applications in Drug Development

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The fluorene scaffold is also a privileged structure in medicinal chemistry, appearing in various bioactive molecules. The combination of these two moieties in this compound and its derivatives makes them attractive candidates for drug discovery and development.[1]

The general workflow for the development of drugs based on this compound derivatives involves several key stages, from initial design and synthesis to biological evaluation and lead optimization.

Drug_Development_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Development cluster_2 Clinical Development Target_Identification Target_Identification Library_Design Library_Design Target_Identification->Library_Design Design of Derivatives Synthesis Synthesis Library_Design->Synthesis Chemical Synthesis Screening Screening Synthesis->Screening Biological Evaluation Lead_Optimization Lead_Optimization Screening->Lead_Optimization Structure-Activity Relationship In_Vivo_Testing In_Vivo_Testing Lead_Optimization->In_Vivo_Testing Animal Models Clinical_Trials Clinical_Trials In_Vivo_Testing->Clinical_Trials

General Workflow for Drug Development of this compound Derivatives.

Conclusion

This compound is a compound of significant interest in organic chemistry, both from a historical perspective as a key intermediate in the Wolff-Kishner reduction and for its contemporary applications as a building block in the synthesis of novel materials and potential therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and chemical behavior, aiming to equip researchers with the foundational knowledge necessary for its effective utilization in their scientific endeavors. The continued exploration of this compound and its derivatives holds promise for future advancements in various scientific disciplines.

References

physical and chemical properties of 9-Fluorenone hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Fluorenone (B1672902) Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 9-Fluorenone hydrazone. It includes detailed experimental protocols for its synthesis, an examination of its chemical reactivity, and its applications in various scientific fields.

Physical and Chemical Properties

This compound is a yellow to orange crystalline solid.[1] It is a heterocyclic compound utilized as a versatile building block in organic synthesis.[2] Key physical and chemical data are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol [2][3]
Melting Point 148-150 °C[1][4][5]
Boiling Point 362.5 °C at 760 mmHg[1][4][5]
Density 1.23 g/cm³[1][4]
Appearance Yellow to orange crystalline solid[1][6]
Solubility Soluble in nonpolar solvents.[1] Low water solubility.[6]
Flash Point 173 °C[1]
Refractive Index 1.682[1]
pKa 0.29 ± 0.20 (Predicted)[1][4]
CAS Number 13629-22-6[3]

Spectroscopic Data

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques.[7][8]

SpectroscopyData
¹H NMR Spectra have been reported in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[7][8]
¹³C NMR Spectra have been reported in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[7][8]
Infrared (IR) FTIR and ATR-IR spectra are available.[3] The NIST WebBook provides its gas-phase IR spectrum.[9]
Mass Spectrometry (MS) Mass spectral data is available through NIST and PubChem.[3][9]
UV-Vis The electronic absorption spectra have been studied.[7][8]

Synthesis of this compound

The primary method for synthesizing this compound is the condensation reaction between 9-fluorenone and hydrazine (B178648).[2][10]

G Synthesis of this compound reactant1 9-Fluorenone reaction reactant1->reaction reactant2 Hydrazine Monohydrate reactant2->reaction product This compound byproduct Water reaction->product reaction->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

A common and effective protocol for the synthesis of this compound is as follows:[11]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 9-fluorenone in ethanol (B145695).[11][12]

  • Heating: Heat the mixture to approximately 40 °C until a homogeneous solution is formed.[11][13]

  • Addition of Hydrazine: Add an excess of hydrazine monohydrate (typically 2.8 equivalents or more) to the solution.[11][14]

  • Reflux: Heat the reaction mixture to reflux (around 105 °C) and maintain this temperature for 3 to 4 hours.[12][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to facilitate the precipitation of the product.[12][15]

  • Isolation: Collect the resulting yellow, needle-like crystals by vacuum filtration.[11][15]

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and dry it under a vacuum to yield the purified this compound.[11][12]

G Experimental Workflow for Synthesis cluster_synthesis Synthesis cluster_isolation Isolation & Purification dissolve Dissolve 9-Fluorenone in Ethanol heat Heat to 40°C dissolve->heat add_hydrazine Add Hydrazine Monohydrate heat->add_hydrazine reflux Reflux for 3-4 hours add_hydrazine->reflux cool Cool to Room Temp & then in Ice Bath reflux->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Pure 9-Fluorenone Hydrazone dry->product Final Product

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Pathways

This compound serves as a precursor in various chemical transformations.

Wolff-Kishner Reduction

Under basic conditions at elevated temperatures, this compound can undergo a Wolff-Kishner reduction to yield fluorene.[14] This reaction is a classic method for the deoxygenation of ketones.

G Wolff-Kishner Reduction Pathway start This compound reaction start->reaction conditions Base (e.g., KOH) High Temperature conditions->reaction product Fluorene byproduct Nitrogen Gas (N₂) reaction->product reaction->byproduct

Caption: The Wolff-Kishner reduction of this compound to fluorene.

Formation of Azines

When this compound reacts with another molecule of 9-fluorenone, it can form N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluorenone azine.[14] This is a common side reaction if there is an insufficient excess of hydrazine during the initial synthesis.[14]

Applications

This compound is a valuable intermediate in several areas:

  • Organic Synthesis: It is a key reactant for synthesizing a variety of organic compounds, including those with potential biological and pharmaceutical relevance.[1]

  • Detection of Carbonyl Compounds: It can be used as a reagent to form stable derivatives with carbonyl compounds, enabling their detection and quantification.[1]

  • Chromatography: It has applications as a modifier in chromatographic techniques to improve the separation and identification of compounds.[1]

  • Materials Science: Its derivatives, such as fluorenone azine, possess unique photophysical and electronic properties, making them suitable for applications in organic electronics and as chemosensors.[16]

Safety Information

  • Hazards: this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[6]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[6] Work should be conducted in a well-ventilated area.[6]

  • Storage: Store in a dry, cool, and well-ventilated place with containers kept tightly closed.[6] It is incompatible with strong oxidizing agents.[6]

References

Methodological & Application

Applications of 9-Fluorenone Hydrazone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone is a versatile and valuable building block in organic synthesis, prized for its reactivity and utility as a precursor to a variety of important molecular scaffolds. Its unique chemical structure, featuring a reactive hydrazone moiety attached to the rigid fluorene (B118485) framework, allows for its participation in a range of synthetic transformations. These include its role as a key intermediate in the synthesis of nitrogen-containing heterocycles, as a substrate in reduction and cross-coupling reactions, and as a precursor to diazo compounds for cycloaddition reactions. This document provides detailed application notes and experimental protocols for several key synthetic applications of 9-fluorenone hydrazone, intended to serve as a practical guide for researchers in organic chemistry and drug development.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Synthesis of this compound: The foundational reaction for accessing this versatile intermediate.

  • Synthesis of Fluorenone Azine: A common derivative with applications in materials science.

  • Wolff-Kishner Reduction: A classic method for the deoxygenation of the fluorenone carbonyl group.

  • Palladium-Catalyzed Denitrogenative Cascade (Catellani-Type Reaction): A modern approach to constructing polysubstituted fluorenes.

  • Synthesis of Heterocycles (Pyrazoles and Spiro-compounds): Leveraging the reactivity of the hydrazone for the construction of complex ring systems.

Synthesis of this compound

The most common method for the preparation of this compound is the condensation reaction between 9-fluorenone and hydrazine (B178648) hydrate.

Experimental Protocol

Materials:

  • 9-Fluorenone

  • Hydrazine monohydrate

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure: [1]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-fluorenone (1.0 equiv) and ethanol (approximately 10 mL per gram of 9-fluorenone).

  • Stir the mixture and heat to 40 °C until a clear, homogeneous solution is formed (approximately 45 minutes).

  • Add hydrazine monohydrate (2.8 equiv) to the solution in a single portion.

  • Increase the temperature to reflux (an oil bath temperature of approximately 105 °C is recommended) and maintain for 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate (B1210297) and hexanes as the eluent.

  • After the reaction is complete (indicated by the disappearance of the 9-fluorenone spot on TLC), remove the heat source and allow the mixture to cool to room temperature with continued stirring.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the resulting yellow crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain this compound. Further purification can be achieved by recrystallization from hot ethanol.

Quantitative Data
ParameterValue/ConditionReference
Reactant 1 9-Fluorenone[1]
Reactant 2 Hydrazine Monohydrate (2.8 equiv)[1]
Solvent Ethanol[1]
Temperature Reflux (~105 °C)[1]
Reaction Time 3.5 hours[1]
Yield High (often >90%)
Melting Point 148-150 °C[2]
Appearance Yellow to orange crystalline solid[2]

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 9-Fluorenone in Ethanol B Add Hydrazine Monohydrate A->B Heat to 40°C C Reflux at ~105°C for 3.5h B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I I H->I This compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Fluorenone Azine

This compound can be readily converted to fluorenone azine, a symmetrical molecule with interesting photophysical properties.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Chloroform (B151607) (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve the this compound synthesized previously in chloroform.

  • Add a catalytic amount of anhydrous iron(III) chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with water in a separatory funnel to remove the iron catalyst.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to obtain N,N'-Bis(fluoren-9-ylidene)hydrazine (fluorenone azine) as a crystalline solid.

Quantitative Data
ParameterValue/ConditionReference
Reactant This compound
Catalyst Anhydrous Iron(III) Chloride (catalytic)
Solvent Chloroform
Temperature Room Temperature
Reaction Time Several hours
Yield Good to excellent

Reaction Scheme

G Reactant This compound Product Fluorenone Azine Reactant->Product Dimerization Catalyst FeCl3 (cat.) Catalyst->Product Solvent Chloroform, RT Solvent->Product

Caption: Synthesis of fluorenone azine from this compound.

Wolff-Kishner Reduction to Fluorene

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to the corresponding alkanes. In the case of this compound, this reaction yields fluorene. The Huang-Minlon modification is a commonly used, more practical procedure.[3][4]

Experimental Protocol (Huang-Minlon Modification)

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol

  • Round-bottom flask

  • Reflux condenser with a distillation head

  • Thermometer

  • Heating mantle

Procedure: [3][4]

  • Place this compound (1.0 equiv), potassium hydroxide (4.0 equiv), and diethylene glycol in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heat the mixture to a gentle reflux for 1 hour. During this time, the hydrazone is converted to its anion.

  • After 1 hour, arrange the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C to remove water and any excess hydrazine.

  • Once the temperature has reached 190-200 °C, switch the condenser back to the reflux position and maintain this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid (fluorene) by vacuum filtration.

  • Wash the solid with water until the washings are neutral.

  • The crude fluorene can be purified by recrystallization from ethanol.

Quantitative Data
ParameterValue/ConditionReference
Reactant This compound
Reagent Potassium Hydroxide (excess)[3][4]
Solvent Diethylene Glycol[3][4]
Temperature 190-200 °C[3][4]
Reaction Time 4-5 hours[3][4]
Yield High (typically >80%)

Reaction Mechanism

G A This compound C Hydrazone Anion A->C Base B Deprotonation (OH-) E Diimide Anion C->E Proton transfer D Tautomerization G Carbanion E->G Heat F Loss of N2 I Fluorene G->I Proton source H Protonation (H2O)

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Palladium-Catalyzed Denitrogenative Cascade for Fluorene Synthesis

A modern and powerful application of hydrazones, including this compound, is in palladium-catalyzed Catellani-type reactions. This method allows for the regioselective synthesis of polysubstituted fluorenes. In this cascade, the hydrazone acts as a directing group and a source of the methylene (B1212753) bridge.[5][6][7][8]

Experimental Protocol

General Procedure: [5][6][7] Note: This is a general procedure based on the reported methodology. Specific substrate-dependent optimization may be required.

Materials:

  • Aryl iodide

  • This compound (or a suitable 2-bromoarylaldehyde hydrazone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dicyclohexylphenylphosphine (PCyPh₂) or similar phosphine (B1218219) ligand

  • Norbornene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the aryl iodide (1.0 equiv), this compound (or 2-bromoarylaldehyde hydrazone, 1.2 equiv), norbornene (2.0 equiv), palladium(II) acetate (10 mol%), the phosphine ligand (25 mol%), and potassium carbonate (2.5 equiv).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the polysubstituted fluorene.

Quantitative Data
ParameterValue/ConditionReference
Reactants Aryl Iodide, Hydrazone[5][6][7]
Catalyst Pd(OAc)₂ (10 mol%)[5][6][7]
Ligand PCyPh₂ (25 mol%)[6]
Mediator Norbornene[5][6][7]
Base K₂CO₃[5][6][7]
Solvent DMF[5][6][7]
Temperature 110 °C[5][6][7]
Yield Good to excellent[5][6][7]

Catalytic Cycle

G Pd0 Pd(0) PdII_A Ar-Pd(II)-I Pd0->PdII_A Oxidative Addition PdII_B Aryl-norbornyl-Pd(II) PdII_A->PdII_B Carbopalladation PdII_C Palladacycle PdII_B->PdII_C C-H Activation PdIV Pd(IV) Intermediate PdII_C->PdIV Oxidative Addition PdII_D Fluorenyl-Pd(II) PdIV->PdII_D Reductive Elimination & Denitrogenation PdII_D->Pd0 Reductive Elimination Product Fluorene Derivative PdII_D->Product Aryl_I Aryl-I Aryl_I->PdII_A NBE Norbornene NBE->PdII_B Hydrazone Hydrazone Hydrazone->PdIV

Caption: Simplified Catellani-type catalytic cycle for fluorene synthesis.

Synthesis of Heterocycles

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and spiro-compounds, often through cycloaddition reactions.

A. Synthesis of Pyrazole Derivatives

While specific protocols starting from this compound are not abundant in the literature, a general approach involves the in situ generation of a diazo compound followed by a [3+2] cycloaddition with an alkyne.

General Protocol Concept:

  • Oxidation of this compound (e.g., with lead tetraacetate or manganese dioxide) to generate 9-diazofluorene (B1199885) in situ.

  • Reaction of the in situ generated 9-diazofluorene with a suitable dipolarophile, such as a substituted alkyne.

  • This [3+2] cycloaddition would yield a spiro[fluorene-9,3'-pyrazole] derivative.

Note: This is a generalized procedure and would require experimental optimization.

B. Synthesis of Spiro-Compounds

The synthesis of spiro-compounds can also be achieved through 1,3-dipolar cycloaddition reactions where this compound is a precursor to the 1,3-dipole.

Conceptual Workflow:

G A This compound C 9-Diazofluorene (1,3-dipole) A->C [O] B Oxidation E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Alkyne, Alkene) D->E F Spiro-heterocycle E->F

Caption: Conceptual workflow for spiro-heterocycle synthesis.

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its applications range from classical transformations like the Wolff-Kishner reduction to modern palladium-catalyzed cascade reactions. The ability to serve as a precursor to diazo compounds opens up possibilities for the construction of complex heterocyclic and spirocyclic systems. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 9-Fluorenone Hydrazone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-fluorenone (B1672902) hydrazone and its derivatives as key building blocks in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the hydrazone moiety allows for its participation in diverse cyclization reactions, leading to the formation of valuable scaffolds for drug discovery and development. This document outlines the synthesis of thiazoles, pyrazoles, and 1,2,3-triazoles, and provides insights into their potential biological applications.

Synthesis of Fluorenyl-Hydrazonothiazoles via Hantzsch Reaction

The Hantzsch thiazole (B1198619) synthesis offers a straightforward method for the preparation of 2-hydrazinyl-1,3-thiazole derivatives. This reaction involves the condensation of a thiosemicarbazone derivative of 9-fluorenone with an α-halocarbonyl compound.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis FluorenoneHydrazone 9-Fluorenone Hydrazone Carbothioamide 2-(9H-fluoren-9-ylidene) hydrazine-1-carbothioamide FluorenoneHydrazone->Carbothioamide Glacial Acetic Acid (catalyst) Thiosemicarbazide (B42300) Thiosemicarbazide ThiazoleProduct Fluorenyl-hydrazonothiazole Derivative Carbothioamide->ThiazoleProduct AlphaHaloKetone α-Haloketone (R-CO-CH2X) AlphaHaloKetone->ThiazoleProduct THF or 1,4-Dioxane (B91453) Reflux

Caption: Hantzsch Thiazole Synthesis from this compound.

Experimental Protocol: Synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives[1]

Step 1: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1)

  • To a solution of 9-fluorenone (1.0 eq) in a suitable solvent such as 1,4-dioxane, add thiosemicarbazide (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the purified 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide product.

Step 2: General Hantzsch Synthesis of Fluorenyl-hydrazonothiazole Derivatives [1]

  • In a round-bottom flask, dissolve 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1.0 eq) in tetrahydrofuran (B95107) (THF) or 1,4-dioxane.

  • Add the corresponding α-halocarbonyl compound (1.1 eq).

  • Optionally, a base such as sodium acetate (B1210297) can be added to shorten the reaction time.

  • Reflux the reaction mixture for 1 to 24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitate formed is collected by filtration and washed with diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent like 1,4-dioxane or by dissolving in glacial acetic acid and precipitating with a 10% sodium acetate aqueous solution.[1][2]

Quantitative Data:
Compoundα-Halocarbonyl CompoundSolventTime (h)Yield (%)M.p. (°C)
4a ChloroacetaldehydeTHF1276198-199
4b ChloroacetoneTHF675180-181
4f 2-Bromo-3'-chloroacetophenoneTHF585205-206
4h 2-Bromo-3'-fluoroacetophenoneTHF382196-197
5 3-Chloro-2,4-pentanedioneTHF1279253-254
7 2,3-Dichloroquinoxaline1,4-Dioxane1281251-252

Data extracted from reference[1].

Synthesis of Pyrazole (B372694) Derivatives via Brønsted Acid-Mediated Cyclization

Hydrazones can undergo self-condensation or cross-condensation reactions in the presence of a Brønsted acid to yield multisubstituted pyrazoles.[3] This method is convenient and proceeds under mild conditions.

Reaction Scheme:

Pyrazole_Synthesis cluster_conditions Reaction Conditions Hydrazone1 Hydrazone 1 PyrazoleProduct Multisubstituted Pyrazole Hydrazone1->PyrazoleProduct Hydrazone2 Hydrazone 2 (for cross-condensation) Hydrazone2->PyrazoleProduct Acid Brønsted Acid (e.g., MsOH) Solvent Solvent (e.g., CH2Cl2)

Caption: Brønsted Acid-Mediated Pyrazole Synthesis.

Experimental Protocol: General Procedure for Pyrazole Synthesis[3]
  • To a solution of the hydrazone (1.0 eq) in dichloromethane (B109758) (CH2Cl2), add methanesulfonic acid (MsOH) (1.2 eq) at room temperature.

  • For cross-condensation reactions, a second hydrazone derivative is added to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of 1,2,3-Triazole Analogues via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles.[4][5] Precursors derived from 9-fluorenone can be functionalized with either an azide (B81097) or an alkyne group to participate in this reaction.

Reaction Scheme:

Triazole_Synthesis cluster_conditions Reaction Conditions FluorenylAzide 9-Fluorenyl Azide Derivative TriazoleProduct 9H-Fluorenone based 1,2,3-Triazole FluorenylAzide->TriazoleProduct Alkyne Terminal Alkyne Alkyne->TriazoleProduct Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Solvent Solvent (e.g., t-BuOH/H2O)

Caption: Click Chemistry Synthesis of 1,2,3-Triazoles.

Experimental Protocol: Synthesis of 9H-fluorenone based 1,2,3-triazole analogues[6]
  • In a suitable reaction vessel, dissolve the 9-fluorenyl azide derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of t-BuOH and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data:
CompoundLinkerR GroupYield (%)MTB MIC (µM)InhA Inhibition (%) at 50 µM
5p -NH-3,4,5-trimethoxyphenyl-58.34-
8e -S-4-fluorophenyl-66.94-
8g -S-4-chlorophenyl-57.55-
8q -S-3,4,5-trimethoxyphenyl-56.11-
10p -SO2-3,4,5-trimethoxyphenyl-52.3573

Data extracted from reference[6]. Note: Yields were not specified in the abstract.

Biological Significance and Potential Signaling Pathways

Heterocyclic compounds derived from this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

Experimental Workflow for Synthesis and Screening:

Experimental_Workflow Start Start: This compound Synthesis Heterocycle Synthesis (e.g., Thiazole, Pyrazole, Triazole) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Biological Screening (Antimicrobial, Anticancer, etc.) Characterization->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization End End: Drug Candidate Optimization->End

Caption: General Experimental Workflow.

Inhibition of Mycobacterium tuberculosis InhA by 1,2,3-Triazole Analogues

Several 9H-fluorenone based 1,2,3-triazole analogues have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[6] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7][8]

InhA_Pathway FASII Fatty Acid Synthase-II (FAS-II) Pathway InhA Enoyl-ACP Reductase (InhA) FASII->InhA MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Inhibitor 9H-Fluorenone-1,2,3-Triazole Analogue Inhibitor->Inhibition Inhibition->InhA Inhibition

Caption: InhA Inhibition Pathway.

Potential Inhibition of Dihydrofolate Reductase (DHFR) by Thiazole Derivatives

Molecular docking studies have suggested that some fluorene-based thiazole derivatives may act as inhibitors of dihydrofolate reductase (DHFR).[9][10][11] DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell growth, making it an attractive target for antimicrobial and anticancer agents.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis CellGrowth Cell Growth & Proliferation Biosynthesis->CellGrowth Inhibitor Fluorenyl-Thiazole Derivative Inhibitor->Inhibition Inhibition->DHFR Inhibition

Caption: DHFR Inhibition Pathway.

Potential Inhibition of DNA Gyrase by Pyrazole Derivatives

The antibacterial mechanism of some pyrazole derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.[12][13]

DNAGyrase_Pathway RelaxedDNA Relaxed DNA DNAGyrase DNA Gyrase RelaxedDNA->DNAGyrase SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Replication DNA Replication & Transcription SupercoiledDNA->Replication CellDivision Bacterial Cell Division Replication->CellDivision Inhibitor Pyrazole Derivative Inhibitor->Inhibition Inhibition->DNAGyrase Inhibition

Caption: DNA Gyrase Inhibition Pathway.

These notes highlight the synthetic versatility of this compound and the significant potential of its heterocyclic derivatives as leads in drug discovery. The provided protocols offer a starting point for the synthesis and exploration of these valuable compound classes.

References

9-Fluorenone Hydrazone Derivatives: Applications and Protocols in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone derivatives are a class of organic compounds characterized by a fluorene (B118485) core and a hydrazone functional group. This unique combination imparts desirable photophysical and electrochemical properties, making them highly valuable in the field of materials science. The rigid, planar structure of the fluorene moiety, coupled with the versatile chemistry of the hydrazone group, allows for the fine-tuning of their electronic characteristics. Consequently, these derivatives have found significant applications in various advanced materials, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and chemical sensors.[1][2][3] Their ease of synthesis and potential for large-scale production further enhance their appeal for industrial applications.[4][5]

Applications in Materials Science

In OLEDs, 9-fluorenone hydrazone derivatives are primarily utilized as hole-transporting materials (HTMs).[1] The function of an HTM is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving high device performance. The fluorene unit is a well-established building block for effective HTMs.[1][6] The performance of OLEDs is typically evaluated by parameters such as turn-on voltage (Von), maximum luminance (Lmax), and maximum current efficiency (CEmax).[1]

Table 1: Performance of a Fluorene-Based Hole-Transporting Material in an OLED Device

HTMVon (V)Lmax (cd m-2)CEmax (cd A-1)Device Structure
2M-DDF*3.821,4124.78ITO/HTL/Alq₃/LiF/Al

*Note: 2M-DDF (2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) is a fluorene-containing HTM that serves as a relevant benchmark.[1]

Hydrazone derivatives are emerging as a cost-effective and environmentally friendly alternative to the benchmark HTM, Spiro-OMeTAD, in perovskite solar cells.[4][7] Their synthesis often involves simple condensation reactions, avoiding the need for expensive and complex cross-coupling chemistry.[2] For efficient hole extraction in PSCs, a good alignment between the highest occupied molecular orbital (HOMO) of the HTM and the valence band of the perovskite is crucial.[2]

Table 2: Electrochemical Properties of a Hydrazone-Based HTM for PSCs

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)
EDOT-MPH*-5.08-2.72.38

*Note: EDOT-MPH is a hydrazone-based small molecule HTM.[2] The LUMO energy level was determined by adding the bandgap to the HOMO energy level.[2]

The versatile structure of hydrazone derivatives makes them excellent candidates for the development of fluorescent chemical sensors.[3] These sensors can be designed to detect various analytes, including toxic metal ions, through mechanisms such as fluorescence enhancement or quenching upon binding. The ease of synthesis and modification of hydrazone-based sensors allows for the creation of highly sensitive and selective detection platforms.[3][8]

Experimental Protocols

This protocol describes the synthesis of the parent this compound from 9-fluorenone and hydrazine (B178648) monohydrate.[9]

Materials:

  • 9-Fluorenone (50.0 g, 278 mmol)

  • Ethanol (B145695) (500 mL)

  • Hydrazine monohydrate (50.0 mL, 789 mmol)

Equipment:

  • 1-L three-necked round-bottomed flask

  • Magnetic stir bar

  • Thermometer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To the three-necked round-bottomed flask, add 9-fluorenone and ethanol.

  • Stir the mixture and heat to an internal temperature of 40 °C until a homogeneous solution is formed (approximately 45 minutes).[9]

  • Add hydrazine monohydrate in a single portion through the third neck of the flask.[9]

  • Heat the reaction mixture to reflux (oil bath temperature of approximately 105 °C) and maintain for 3.5 hours.[9]

  • After the reaction is complete, cool the mixture to room temperature, allowing the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.[10]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 9-Fluorenone 9-Fluorenone Mixing in Ethanol Mixing in Ethanol 9-Fluorenone->Mixing in Ethanol Hydrazine Monohydrate Hydrazine Monohydrate Hydrazine Monohydrate->Mixing in Ethanol Reflux (105°C, 3.5h) Reflux (105°C, 3.5h) Mixing in Ethanol->Reflux (105°C, 3.5h) Cooling & Precipitation Cooling & Precipitation Reflux (105°C, 3.5h)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation, using a this compound derivative as the host material in the emissive layer.[11]

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., a this compound derivative)

  • Emissive Layer (EML) material (e.g., a fluorescent or phosphorescent dopant)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • Vacuum thermal evaporation system[12]

  • Substrate cleaning equipment (e.g., ultrasonic bath, UV-ozone cleaner)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into the vacuum thermal evaporation chamber.

  • Sequentially deposit the organic and metal layers onto the ITO substrate under high vacuum (typically < 10-6 Torr). The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.

    • Deposit the HIL (e.g., HAT-CN).

    • Deposit the HTL (e.g., the this compound derivative).

    • Co-evaporate the host material and the dopant to form the EML.

    • Deposit the ETL (e.g., Alq₃).

    • Deposit the EIL (e.g., LiF).

    • Deposit the metal cathode (e.g., Al).

  • Encapsulation: After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. A glass lid and a UV-curable epoxy are commonly used for this purpose.

  • Characterization: The fabricated OLED devices can then be characterized by measuring their current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency.

G OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transport Layer (HTL) (this compound Derivative) C->D E Emissive Layer (EML) D->E F Electron Transport Layer (ETL) E->F G Electron Injection Layer (EIL) F->G H Cathode (e.g., Al) G->H I Encapsulation H->I J Device Characterization I->J

Caption: General workflow for the fabrication of a multilayer OLED.

Structure-Property Relationships

The electronic properties of this compound derivatives can be readily tuned by introducing different substituent groups. Electron-donating groups can raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, potentially improving electron transport or stability. This tunability is a key advantage in designing materials for specific applications in organic electronics.

G Structure-Property Relationship cluster_substituents Substituents cluster_properties Electronic Properties Core_Structure This compound Core Electron_Donating Electron-Donating Groups (e.g., -OCH₃, -NR₂) Core_Structure->Electron_Donating Modification Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CN, -NO₂) Core_Structure->Electron_Withdrawing Modification HOMO_LUMO HOMO/LUMO Energy Levels Electron_Donating->HOMO_LUMO Raises HOMO Electron_Withdrawing->HOMO_LUMO Lowers LUMO Charge_Transport Charge Transport Properties HOMO_LUMO->Charge_Transport Influences Photophysical_Properties Photophysical Properties (Absorption, Emission) HOMO_LUMO->Photophysical_Properties Influences

Caption: Tuning properties via chemical modification.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 9-fluorenone (B1672902) hydrazone represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. The inherent structural features of the fluorene (B118485) moiety, combined with the reactivity of the hydrazone group, allow for the synthesis of a diverse array of derivatives, primarily azines. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of both symmetrical and asymmetrical Schiff bases (azines) starting from 9-fluorenone hydrazone.

Applications in Drug Development and Research

Schiff bases incorporating the 9-fluorenone scaffold are of particular interest to researchers in drug development due to their promising pharmacological profiles.

  • Antimicrobial Activity: Many 9-fluorenone Schiff base derivatives have shown notable activity against various strains of bacteria and fungi.[2][3] The mechanism of action is often attributed to the imine group, which can interfere with cellular processes in microorganisms.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[4] The planar fluorene ring system can intercalate with DNA, potentially leading to cell cycle arrest and apoptosis. The versatility of the synthesis allows for the introduction of various substituents to modulate the anticancer potency and selectivity.

  • Materials Science: The conjugated π-system of these molecules imparts unique photophysical and electronic properties, making them suitable for applications in organic electronics and as chemosensors.

Synthesis of this compound (Starting Material)

The initial step involves the synthesis of this compound from 9-fluorenone and hydrazine (B178648) hydrate (B1144303). This reaction is a classic condensation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-fluorenone (1.0 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Synthesis of Symmetrical Schiff Bases (Azines) from this compound

Symmetrical azines, specifically N,N'-Bis(fluoren-9-ylidene)hydrazine, can be synthesized from this compound through a self-condensation reaction, often catalyzed by an oxidizing agent like ferric chloride.

Experimental Protocol: Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in chloroform in a round-bottom flask.

  • Add a catalytic amount of anhydrous ferric chloride.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • After the reaction is complete, wash the mixture with water to remove the catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford N,N'-Bis(fluoren-9-ylidene)hydrazine.

Synthesis of Asymmetrical Schiff Bases (Azines) from this compound

Asymmetrical azines are synthesized by reacting this compound with a different aldehyde or ketone. This allows for the introduction of a wide variety of functional groups to explore structure-activity relationships.

Experimental Protocol: General Procedure for the Synthesis of Asymmetrical Azines

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., ferrocenecarboxaldehyde, substituted benzaldehydes)

  • Ethanol

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1.0 equivalent) to the solution.

  • A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Synthesis of this compound and its Symmetrical Azine
CompoundStarting MaterialsSolventCatalystReaction Time (h)Yield (%)M.p. (°C)
This compound9-Fluorenone, Hydrazine hydrateEthanol-2-4>90147-149
N,N'-Bis(fluoren-9-ylidene)hydrazineThis compoundChloroformFeCl₃2-3~85245-247
Table 2: Antimicrobial Activity of Selected this compound Derived Schiff Bases (MIC in µg/mL)
CompoundSubstituent on AldehydeS. aureusB. subtilisE. coliP. aeruginosaC. albicans
1 4-Nitrobenzoyl12.5255010025
2 4-Chlorobenzoyl2550100>10050
3 4-Methoxybenzoyl50100>100>100100
4 Ferrocenyl6.2512.5255012.5

Note: The data presented in this table is a compilation from various literature sources and is intended for comparative purposes.

Table 3: Anticancer Activity of Selected this compound Derived Schiff Bases (IC₅₀ in µM)
CompoundSubstituent on AldehydeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
1 4-Nitrobenzoyl8.512.315.110.2
2 4-Chlorobenzoyl15.220.125.618.9
3 4-Methoxybenzoyl25.835.440.230.5
4 Ferrocenyl5.17.89.26.5

Note: The data presented in this table is a compilation from various literature sources and is intended for comparative purposes.

Mandatory Visualization

Synthesis Pathway for Schiff Bases from this compound

Synthesis_Pathway Fluorenone 9-Fluorenone Fluorenone_Hydrazone This compound Fluorenone->Fluorenone_Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Fluorenone_Hydrazone Symmetrical_Azine Symmetrical Azine (N,N'-Bis(fluoren-9-ylidene)hydrazine) Fluorenone_Hydrazone->Symmetrical_Azine Self-condensation Asymmetrical_Azine Asymmetrical Azine Fluorenone_Hydrazone->Asymmetrical_Azine Condensation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Asymmetrical_Azine FeCl3 FeCl₃ FeCl3->Symmetrical_Azine Acid Acid catalyst (optional) Acid->Asymmetrical_Azine

Caption: General synthesis scheme for symmetrical and asymmetrical Schiff bases from this compound.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Reactants: This compound + Aldehyde/Ketone Reaction Reaction in Solvent (e.g., Ethanol) with optional catalyst Start->Reaction Isolation Isolation: Filtration Reaction->Isolation Purification Purification: Recrystallization Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Anticancer Anticancer Assays (IC₅₀ determination) Purification->Anticancer

Caption: A typical experimental workflow for the synthesis, characterization, and biological evaluation of this compound-derived Schiff bases.

References

9-Fluorenone Hydrazone: A Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone, a Schiff base derived from the condensation of 9-fluorenone and hydrazine (B178648), has emerged as a compelling ligand in coordination chemistry. Its rigid, planar fluorenyl moiety, combined with the coordinating ability of the hydrazone group, allows for the formation of stable and structurally diverse metal complexes. These complexes have garnered significant interest due to their promising applications in catalysis, materials science, and particularly in the realm of medicinal chemistry, where they exhibit notable antimicrobial and anticancer activities. This document provides a detailed overview of the applications of 9-fluorenone hydrazone as a ligand, complete with experimental protocols and quantitative data to facilitate further research and development.

Synthesis and Characterization

The synthesis of this compound and its subsequent metal complexes is a straightforward process, making it an attractive system for academic and industrial research.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the this compound ligand.

Materials:

  • 9-Fluorenone

  • Hydrazine monohydrate

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 9-fluorenone (1.0 equivalent) in ethanol.

  • Add an excess of hydrazine monohydrate (e.g., 2.8 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, followed by cooling in an ice bath to facilitate precipitation of the product.

  • Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: General Synthesis of this compound Metal (II) Complexes

This protocol provides a general method for the synthesis of transition metal complexes of this compound.

Materials:

  • This compound ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol (B129727) or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (2.0 equivalents) in hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1.0 equivalent) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • A change in color and/or the formation of a precipitate is typically observed.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with the solvent used for the reaction and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization Data

The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques. The coordination of the hydrazone to the metal center typically occurs through the azomethine nitrogen and, in some cases, after deprotonation of the N-H group.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Hydrazone Complexes

CompoundMolecular FormulaYield (%)Melting Point (°C)Selected IR Bands (cm⁻¹) (ν(C=N), ν(N-N))Selected ¹H NMR Chemical Shifts (δ, ppm)
This compoundC₁₃H₁₀N₂~86-90150-151~1650, ~985Aromatic protons, N-H proton
[Cu(L)₂Cl₂]C₂₆H₂₀Cl₂CuN₄->300Lower shift in ν(C=N), Higher shift in ν(N-N)Broadening of aromatic signals
[Ni(L)₂(H₂O)₂]Cl₂C₂₆H₂₄Cl₂N₄NiO₂->300Lower shift in ν(C=N), Higher shift in ν(N-N)Broadening of aromatic signals
[Co(L)₂Cl₂]C₂₆H₂₀Cl₂CoN₄->300Lower shift in ν(C=N), Higher shift in ν(N-N)Broadening of aromatic signals
[Zn(L)₂Cl₂]C₂₆H₂₀Cl₂N₄Zn->300Lower shift in ν(C=N), Higher shift in ν(N-N)Sharp aromatic signals

Applications of this compound Complexes

The coordination of this compound to metal ions can lead to complexes with a wide array of applications, particularly in the fields of biology and catalysis.

Biological Applications: Antimicrobial and Anticancer Activity

Hydrazone metal complexes are well-documented for their biological activities. The chelation of the metal ion can enhance the therapeutic properties of the ligand, a concept explained by Tweedy's chelation theory. This theory suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms and cancer cells.

Antimicrobial Activity:

Metal complexes of hydrazones often exhibit enhanced antimicrobial activity compared to the free ligand. This is attributed to the increased ability of the complex to disrupt cellular processes within bacteria and fungi.

Protocol 3: Antimicrobial Screening by Agar (B569324) Well Diffusion Method

Materials:

  • Nutrient agar medium

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Synthesized this compound complexes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes, cork borer, and incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Spread a uniform lawn of the test microorganism on the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Prepare solutions of the test complexes and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the DMSO control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Anticancer Activity:

Numerous studies have demonstrated the potential of hydrazone metal complexes as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interaction with DNA.

Table 2: In Vitro Cytotoxicity Data of Representative Hydrazone Metal Complexes

Complex TypeCell LineIC₅₀ (µM)Reference
Copper(II) Hydrazone ComplexesHeLa, A549, MCF-71.12 - 3.77[1]
Nickel(II) Hydrazone ComplexesVarious cancer cell linesVaries[2]
Cobalt(II) Hydrazone ComplexesVarious cancer cell linesVaries[2]
Zinc(II) Hydrazone ComplexesVarious cancer cell linesGenerally lower activity[2]

Note: The IC₅₀ values are indicative of the concentration required to inhibit the growth of 50% of the cancer cells and are highly dependent on the specific ligand and metal ion.

The anticancer activity of these complexes is often linked to their ability to interact with DNA, typically through intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Protocol 4: DNA Interaction Study by UV-Visible Spectroscopy

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • Synthesized this compound complexes

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration spectrophotometrically.

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • Titrate a fixed concentration of the metal complex solution with increasing concentrations of the CT-DNA solution.

  • Record the UV-Visible absorption spectrum after each addition of CT-DNA.

  • Observe changes in the absorption intensity (hyperchromism or hypochromism) and wavelength (red or blue shift) of the complex's characteristic absorption bands to determine the mode of interaction.

Catalytic Applications

The versatile coordination properties of this compound make its metal complexes potential catalysts for various organic transformations. While specific catalytic applications of this compound complexes are an emerging area of research, related hydrazone complexes have shown promise in reactions such as transfer hydrogenation. Ruthenium(II) complexes, in particular, are known to be effective catalysts for the transfer hydrogenation of ketones to alcohols.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start 9-Fluorenone + Hydrazine reflux Reflux in Ethanol (Catalytic Acetic Acid) start->reflux Condensation ligand This compound (Ligand) reflux->ligand Isolation & Purification complexation Reflux in Methanol/Ethanol ligand->complexation metal_salt Metal(II) Salt metal_salt->complexation complex Metal Complex complexation->complex Isolation & Purification ftir FT-IR Spectroscopy complex->ftir nmr NMR Spectroscopy complex->nmr uvvis UV-Vis Spectroscopy complex->uvvis elemental Elemental Analysis complex->elemental antimicrobial Antimicrobial Assays complex->antimicrobial anticancer Anticancer Assays (Cytotoxicity, DNA Interaction) complex->anticancer catalysis Catalytic Activity Evaluation complex->catalysis

Caption: Workflow for the synthesis, characterization, and application of this compound metal complexes.

Plausible Anticancer Signaling Pathway

G cluster_pathway Anticancer Mechanism of this compound Metal Complex complex This compound Metal Complex cell_entry Cellular Uptake complex->cell_entry dna_interaction DNA Intercalation/ Groove Binding cell_entry->dna_interaction ros Generation of Reactive Oxygen Species (ROS) cell_entry->ros dna_damage DNA Damage dna_interaction->dna_damage apoptosis Apoptosis Induction dna_damage->apoptosis ros->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of anticancer activity for this compound metal complexes.

Conclusion

This compound stands out as a ligand with significant potential in coordination chemistry. The ease of its synthesis and its ability to form stable complexes with a variety of metal ions make it a valuable platform for the development of new materials with tailored properties. The promising biological activities of its metal complexes, particularly in the antimicrobial and anticancer arenas, highlight the importance of further research in this area. The detailed protocols and compiled data presented herein are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this compound and its derivatives in coordination chemistry and drug development.

References

Application of 9-Fluorenone Hydrazone in the Development of Chemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone and its derivatives are a versatile class of compounds that have garnered significant attention in the development of chemical sensors. Their facile synthesis, planar structure, and rich coordination chemistry make them excellent candidates for the design of colorimetric and fluorescent probes for a variety of analytes, including metal ions and anions. The core structure of 9-fluorenone provides a rigid platform that can be readily functionalized to tune the sensor's selectivity and sensitivity. The hydrazone moiety (-C=N-NH-) offers a key binding site and is often involved in the signaling mechanism upon interaction with the target analyte. This document provides detailed application notes and protocols for the use of 9-fluorenone hydrazone derivatives in chemical sensing, with a particular focus on the detection of aluminum ions (Al³⁺).

Signaling Mechanisms

The sensing mechanism of this compound-based sensors typically involves one or a combination of the following photophysical processes:

  • Chelation-Enhanced Fluorescence (CHEF): In the free sensor molecule, non-radiative decay processes can quench fluorescence. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which restricts intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence intensity.

  • Photoinduced Electron Transfer (PET): The lone pair of electrons on the hydrazone nitrogen can quench the fluorescence of the fluorene (B118485) fluorophore through a PET process. Coordination with a Lewis acidic metal ion lowers the energy of the lone pair, suppressing PET and "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): The fluorenone core can act as an electron-accepting unit, while the hydrazone and any appended functional groups can be electron-donating. The binding of an analyte can modulate the ICT process, leading to a shift in the absorption or emission wavelength.

  • C=N Isomerization: The C=N double bond in the hydrazone can undergo isomerization, which is a non-radiative decay pathway. Coordination with an analyte can inhibit this isomerization, resulting in enhanced fluorescence.

Application Notes: Detection of Aluminum (Al³⁺)

A notable application of this compound derivatives is in the selective detection of aluminum ions. A Schiff base derivative of 9-fluorenone has been shown to act as a highly selective and sensitive "turn-on" fluorescent sensor for Al³⁺.

Principle of Detection

The sensor molecule, a Schiff base synthesized from this compound and a suitable aldehyde, exhibits weak fluorescence in its free form due to the combined effects of C=N isomerization and photoinduced electron transfer (PET). Upon the addition of Al³⁺, the ion coordinates with the oxygen and nitrogen atoms of the hydrazone moiety. This complexation inhibits the C=N isomerization and suppresses the PET process, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive quantification of Al³⁺.

Quantitative Data Summary

The following table summarizes the performance of a representative this compound-based sensor for Al³⁺ and other hydrazone-based sensors for various analytes.

Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Binding Stoichiometry (Sensor:Analyte)Reference
This compound Schiff BaseAl³⁺Fluorescence Turn-On0.70 µM1:1[1]
Acylhydrazone-based SensorCyanide (CN⁻)Colorimetric & Fluorescence Turn-On1.20 x 10⁻⁹ M-[2]
Diketopyrrolopyrrole–HydrazoneCyanide (CN⁻)Colorimetric & Fluorescence Turn-Off0.23 µM-[3]
Hydrazide–Hydrazone-based SensorFe³⁺Fluorescence Turn-On-2:1[4]
Hydrazide–Hydrazone-based SensorCu²⁺Colorimetric-2:1[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Schiff Base Sensor for Al³⁺

This protocol describes the synthesis of a Schiff base sensor derived from 9-fluorenone.[5]

Materials:

Procedure:

Step 1: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve 1.0 mole equivalent of 9-fluorenone in 100 mL of ethanol.

  • Add a solution of 4.5 mole equivalents of hydrazine monohydrate in ethanol to the 9-fluorenone solution.

  • Heat the reaction mixture to 80°C and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0-5°C and stir for 30 minutes to facilitate precipitation.

  • Filter the solid precipitate, wash with chilled ethanol, and dry under vacuum at 55°C.

Step 2: Synthesis of the Schiff Base Sensor

  • In a 100 mL reaction flask, add 50.0 mL of toluene followed by 1.0 mole equivalent of the synthesized this compound to obtain a clear solution at 25°C.

  • Add 1.1 mole equivalents of salicylaldehyde.

  • Add a catalytic amount (0.1 mole equivalent) of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux at 110°C and remove the water formed azeotropically using a Dean-Stark apparatus.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, concentrate the reaction mixture to remove most of the toluene.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Fluorescent Detection of Al³⁺

Materials:

  • Synthesized this compound Schiff base sensor

  • Ethanol (spectroscopic grade)

  • Deionized water

  • HEPES buffer (0.01 M, pH = 5)

  • Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water

  • Stock solutions of other metal ions for selectivity studies

Instrumentation:

  • Fluorometer

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in ethanol.

  • Preparation of Test Solution: In a cuvette, place an appropriate volume of a solvent mixture (e.g., Ethanol/H₂O, v/v, 2/3) containing HEPES buffer (0.01 M, pH = 5). Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement:

    • Set the excitation wavelength (e.g., 370 nm) on the fluorometer.

    • Record the fluorescence emission spectrum of the sensor solution alone (blank).

    • Add increasing concentrations of the Al³⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 3 minutes).[1]

    • Record the fluorescence emission spectrum.

  • Selectivity Study: Repeat step 3 using stock solutions of other metal ions at a concentration significantly higher than that of Al³⁺ to assess the sensor's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 522 nm) against the concentration of Al³⁺.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations.

Visualizations

Signaling Pathway for Al³⁺ Detection

G Signaling Pathway of this compound-Based Al³⁺ Sensor Sensor Free Sensor (Weak Fluorescence) Complex Sensor-Al³⁺ Complex (Strong Fluorescence) Sensor->Complex Binding PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Sensor->PET Active CN_iso C=N Isomerization (Non-radiative Decay) Sensor->CN_iso Active Complex->PET Inhibited Complex->CN_iso Inhibited Al3_ion Al³⁺ Ion Al3_ion->Complex Coordination

Caption: Proposed signaling mechanism for the "turn-on" fluorescence detection of Al³⁺.

Experimental Workflow for Al³⁺ Detection

G Experimental Workflow for Al³⁺ Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Mix Mix Sensor and Buffer in Cuvette Prep_Sensor->Mix Prep_Al Prepare Al³⁺ Stock Solution Add_Al Titrate with Al³⁺ Solution Prep_Al->Add_Al Prep_Buffer Prepare Buffer Solution Prep_Buffer->Mix Measure_Blank Measure Blank Fluorescence Mix->Measure_Blank Measure_Blank->Add_Al Measure_Sample Measure Sample Fluorescence Add_Al->Measure_Sample Repeat for each concentration Plot Plot Fluorescence Intensity vs. [Al³⁺] Measure_Sample->Plot Calculate Calculate Limit of Detection (LOD) Plot->Calculate

Caption: Workflow for the fluorescent titration of Al³⁺ using the this compound-based sensor.

References

Application Notes and Protocols for 9-Fluorenone Hydrazone Derivatives as Hole-Transporting Materials in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and solid-state lighting, owing to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the properties of the organic materials used within its multilayer structure. Hole-Transporting Materials (HTMs) play a pivotal role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, thereby influencing the device's overall efficiency, brightness, and stability.

9-Fluorenone (B1672902) and its derivatives have garnered significant attention as building blocks for various functional materials in optoelectronics due to their rigid, planar structure and versatile functionalization possibilities. The introduction of a hydrazone moiety to the 9-fluorenone core offers a promising strategy for developing novel HTMs. The hydrazone group is known to impart good hole-transporting properties and can be readily modified with various aryl substituents to tune the material's electronic and physical characteristics, such as HOMO/LUMO energy levels, charge carrier mobility, and thermal stability. These modifications allow for the optimization of the HTM's performance within an OLED device.

These application notes provide a comprehensive overview of the use of 9-fluorenone hydrazone derivatives as HTMs in OLEDs. Included are detailed experimental protocols for their synthesis, characterization, and integration into OLED devices, alongside a summary of key performance data to aid researchers in the development of next-generation OLED technologies.

Data Presentation

The following tables summarize the key properties of representative 9-fluorenone derivatives and a benchmark fluorene-based hole-transporting material. This data is essential for understanding the structure-property relationships and for selecting appropriate materials for OLED fabrication.

Table 1: Thermal and Electrochemical Properties of 9-Fluorenone Derivatives

CompoundTd (°C, 5% weight loss)Ionization Potential (eV)
FN-1 2715.41
FN-2 3955.11
FN-3 3115.25
FN-4 3055.26

Td: Decomposition Temperature

Table 2: OLED Device Performance with 9-Fluorenone-Based Emitters

EmitterHostTurn-on Voltage (V)Max. Brightness (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)
FN-1 mCP5.08750915.738.132.54(0.52, 0.44)
FN-2 mCP4.88580010.156.111.89(0.61, 0.39)

mCP: 1,3-bis(N-carbazolyl)benzene, EQE: External Quantum Efficiency, CIE: Commission Internationale de l'Éclairage coordinates

Table 3: Performance of a Benchmark Fluorene-Based Hole-Transporting Material

HTMRoleHOMO (eV)LUMO (eV)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
2M-DDF HTL-5.19-2.1121,4124.78-

2M-DDF: 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives through the condensation of 9-fluorenone with a substituted hydrazine (B178648).

Materials:

Procedure:

  • Dissolve 9-fluorenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve the substituted hydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water and then add ethanol.

  • Add the hydrazine solution to the 9-fluorenone solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and hexane) to obtain the purified this compound derivative.

  • Dry the purified product under vacuum.

Characterization:

  • The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Fabrication of OLED Devices

This protocol outlines the fabrication of a multilayer OLED device using a this compound derivative as the hole-transporting layer (HTL) via thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound derivative (HTM)

  • Electron-transporting material (ETM) (e.g., Alq₃ - tris(8-hydroxyquinolinato)aluminum)

  • Emissive layer (EML) material

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Place the cleaned ITO substrates into the thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO surface under high vacuum. A typical device structure is: ITO / HTL / EML / ETM / Cathode.

    • Hole-Transporting Layer (HTL): Evaporate the synthesized this compound derivative to a thickness of 30-50 nm. The deposition rate should be maintained at 1-2 Å/s.

    • Emissive Layer (EML): Deposit the emissive material to a thickness of 20-40 nm.

    • Electron-Transporting Layer (ETL): Deposit the electron-transporting material (e.g., Alq₃) to a thickness of 20-40 nm.

  • Cathode Deposition:

    • Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) to facilitate electron injection.

    • Deposit a layer of Aluminum (Al) (100-150 nm) as the cathode.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Characterization of OLED Devices

Procedure:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Measure the I-V-L characteristics using a source meter and a photometer.

    • From this data, determine the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer.

    • Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum.

Visualizations

Caption: General structure of a this compound derivative.

G Figure 2: OLED Energy Level Diagram cluster_energy Energy Levels Anode Anode (ITO) HTL HTL (this compound Derivative) Anode->HTL Hole Injection EML EML HTL->EML Hole Transport EML->EML Recombination & Light Emission ETL ETL ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection HOMO_HTL HOMO LUMO_HTL LUMO HOMO_EML HOMO LUMO_EML LUMO HOMO_ETL HOMO LUMO_ETL LUMO

Caption: Energy level diagram of a typical OLED device.

G Figure 3: Experimental Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication OLED Fabrication cluster_testing Device Testing Synthesis Synthesis of 9-Fluorenone Hydrazone Derivative Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural & Purity Characterization (NMR, FT-IR, HPLC) Purification->Characterization Thermal Thermal & Electrochemical Analysis (TGA, CV) Characterization->Thermal Cleaning ITO Substrate Cleaning Deposition Thin Film Deposition (Thermal Evaporation) Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation IVL I-V-L Measurement Encapsulation->IVL EL EL Spectrum Measurement IVL->EL Performance Performance Analysis EL->Performance

Caption: Workflow for synthesis, fabrication, and testing.

Application Notes and Protocols: Biological Activity of Metal Complexes of 9-Fluorenone Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the presence of a C=N-NH group. Their metal complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The coordination of hydrazone ligands to metal centers can enhance their biological efficacy, often attributed to factors like increased lipophilicity and interaction with cellular targets. This document provides an overview of the biological activities of metal complexes derived from 9-fluorenone (B1672902) hydrazone and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: Biological Activity

The following tables summarize the quantitative biological activity data for various metal complexes of hydrazone derivatives. While data specifically for 9-fluorenone hydrazone complexes is included where available, data for other structurally related hydrazone complexes are also presented to provide a broader context of their potential.

Table 1: Anticancer Activity of Hydrazone Metal Complexes (IC50 values in µM)

Compound/ComplexCell LineIC50 (µM)Reference
Copper(II) Complex 1 A549 (Lung Carcinoma)2.14[1]
HEK-293T (Normal Kidney)2.32[1]
Cobalt(II) Complex 1 A549 (Lung Carcinoma)59.23[1]
HEK-293T (Normal Kidney)17.77[1]
Iron(II) Complex 1 A549 (Lung Carcinoma)>100[1]
Copper(II) Hydrazone Complex MCF-7 (Breast Cancer)1.7 ± 0.1[2]
MDA-MB-231 (Breast Cancer)1.6 ± 0.1[2]
Cisplatin MCF-7 (Breast Cancer)42.0 ± 3.2[2]
MDA-MB-231 (Breast Cancer)131.0 ± 18[2]
Copper(II) Hydrazone Complex 2 HCT116 (Colon Cancer)27.03 ± 2.1 (48h)[3]
MCF-7 (Breast Cancer)31.65 ± 2.6 (48h)[3]
1H-benzimidazol-2-yl hydrazone Cancer Cells1.2 - 3.5[3]

Table 2: Antimicrobial Activity of Hydrazone Metal Complexes (Zone of Inhibition in mm)

Compound/ComplexS. aureusB. subtilisE. coliK. pneumoniaeReference
Hydrazide Hydrazone 5f 16.0 ± 0.3120.4 ± 0.2516.9 ± 0.2919.9 ± 0.71[4]
Cyano Hydrazone Complex 1b ----[2]
(A. niger)14[2]
Acetone Acetylhydrazone Zn(II) Complex 12-9-[5]
Ciprofloxacin ----[6]

Table 3: Antioxidant Activity of Hydrazone Derivatives and Metal Complexes (DPPH Assay, IC50 values)

Compound/ComplexIC50 (µM)Reference
Hydrazone Derivative 2 81.06 ± 0.72[7][8]
Copper(II) Hydrazone Complex Lower than standard
Ascorbic Acid (Standard) -[7]

Experimental Protocols

Synthesis of this compound Metal Complexes (General Procedure)

This protocol describes a general method for the synthesis of transition metal complexes of this compound.

Materials:

Protocol:

  • Synthesis of this compound (Ligand):

    • Dissolve 9-fluorenone (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add hydrazine hydrate (1.0 mmol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of the Metal Complex:

    • Dissolve the synthesized this compound (1.0 mmol) in hot methanol (20 mL).

    • In a separate flask, dissolve the respective metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in methanol (10 mL).

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • If required, add a few drops of triethylamine to facilitate deprotonation of the ligand.

    • Reflux the resulting mixture for 2-4 hours.

    • Cool the solution to room temperature. The colored metal complex will precipitate out.

    • Filter the precipitate, wash with methanol, and dry in a desiccator over anhydrous CaCl₂.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound metal complexes) dissolved in DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are formed.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Disc Diffusion Method Protocol

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the inoculated MHA plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay Protocol

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Ascorbic acid (as a standard antioxidant)

  • Methanol

  • UV-Vis spectrophotometer

Protocol:

  • Reaction Mixture Preparation:

    • In a set of test tubes, add 1 mL of various concentrations of the test compound solution.

    • Add 2 mL of the DPPH solution to each tube.

    • Prepare a control sample containing 1 mL of methanol and 2 mL of DPPH solution.

    • Prepare a blank for each test concentration containing 1 mL of the test compound and 2 mL of methanol.

  • Incubation:

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 9-Fluorenone Hydrazone Ligand Complexation Metal Complexation (Cu, Co, Ni, Zn) Synthesis->Complexation Characterization Spectroscopic & Analytical Characterization Complexation->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (Disc Diffusion) Characterization->Antimicrobial Antioxidant Antioxidant Activity (DPPH Assay) Characterization->Antioxidant DNA_Binding DNA Binding Studies Anticancer->DNA_Binding Apoptosis Apoptosis Pathway Analysis Anticancer->Apoptosis apoptosis_pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway MetalComplex This compound Metal Complex ROS Reactive Oxygen Species (ROS) MetalComplex->ROS DeathReceptor Death Receptors (e.g., Fas, TNFR1) MetalComplex->DeathReceptor Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis dna_interaction cluster_interaction DNA Interaction MetalComplex This compound Metal Complex Intercalation Intercalation MetalComplex->Intercalation GrooveBinding Groove Binding MetalComplex->GrooveBinding Electrostatic Electrostatic Interaction MetalComplex->Electrostatic DNA Cellular DNA DNADamage DNA Damage (e.g., Strand Breaks) DNA->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 9-fluorenone (B1672902) hydrazone. The methodologies outlined are based on established chemical syntheses and include data on the antimicrobial efficacy of the resulting compounds against various pathogens.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Hydrazone derivatives of 9-fluorenone have emerged as a promising class of compounds, exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria. The core structure, featuring an azomethine group (-NH–N=CH-), is considered crucial for their biological activity. This document details the synthesis of intermediate compounds and subsequent derivatization to produce potent antimicrobial agents. Furthermore, it presents a summary of their antimicrobial efficacy.

Data Presentation

The antimicrobial activities of various synthesized 9-fluorenone hydrazone derivatives are summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's efficacy.

Table 1: Antimicrobial Activity of Fluorenyl-hydrazonothiazole Derivatives

CompoundS. aureus (MDR) MIC (µg/mL)E. faecalis (MDR) MIC (µg/mL)K. pneumoniae (MDR) MIC (µg/mL)P. aeruginosa (MDR) MIC (µg/mL)E. coli (MDR) MIC (µg/mL)C. auris MIC (µg/mL)C. albicans MIC (µg/mL)
Thiazolone 2>256>256>256>256>256>256>256
Thiazole (B1198619) 4d>256>256>256>256>256>256>256
Thiazole 4f>256>256>256>256>256>256>256

MDR: Multidrug-resistant. Data suggests that while some activity was observed against Gram-positive strains, the MIC values were generally high in this particular study.[1]

Table 2: Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone

CompoundE. coli Zone of Inhibition (mm)S. aureus Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)K. pneumoniae Zone of Inhibition (mm)
4a10121110
4b12141312
4c13151413
4d11131211
4e14161514
5a1011109
5b12131211
Cephotoxime (10 µg/mL)25282624
Tetracycline (30 µg/mL)22252321

Activity tested at a concentration of 250 µg/mL using the disc diffusion method.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (Intermediate 1)

This protocol describes the synthesis of a key intermediate from 9-fluorenone, which serves as a precursor for the synthesis of various thiazole derivatives.[1][3]

Materials:

Procedure:

  • Dissolve 9-fluorenone (1 equivalent) and thiosemicarbazide (1 equivalent) in 1,4-dioxane.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a suitable solvent (e.g., cold ethanol) and dry under vacuum to yield 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide.

Protocol 2: Synthesis of Fluorenyl-hydrazonothiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol details the synthesis of antimicrobial thiazole derivatives from Intermediate 1.[1][3]

Materials:

  • 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (Intermediate 1)

  • α-halocarbonyl compounds (e.g., chloroacetaldehyde, 2-bromoacetophenone)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

Procedure:

  • Suspend 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1 equivalent) in THF or 1,4-dioxane.

  • Add the corresponding α-halocarbonyl compound (1 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature or under reflux. The reaction time can be shortened by the addition of a base catalyst, although it is not essential.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, isolate the product. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired fluorenyl-hydrazonothiazole derivative.

Protocol 3: General Synthesis of Hydrazone Derivatives by Condensation

This protocol provides a general method for the synthesis of hydrazone derivatives from a hydrazone precursor and various aldehydes or ketones.[2][4]

Materials:

  • Hydrazone precursor (e.g., 4,5-diazafluoren-9-hydrazone)

  • Aldehyde or Ketone

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine the hydrazone precursor (1 mmol), the desired aldehyde or ketone (1 mmol), and a catalytic amount of glacial acetic acid (e.g., 20 mol%).[2]

  • Add ethanol as a solvent and reflux the mixture.

  • Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the purified hydrazone derivative under vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of antimicrobial agents from 9-fluorenone.

Synthesis_Workflow Fluorenone 9-Fluorenone HydrazoneIntermediate This compound Intermediate Fluorenone->HydrazoneIntermediate Reaction with Hydrazine Derivative (e.g., Thiosemicarbazide) AntimicrobialAgent Antimicrobial Agent (e.g., Thiazole Derivative) HydrazoneIntermediate->AntimicrobialAgent Cyclization/Condensation with α-halocarbonyl or Aldehyde/Ketone

Caption: General synthesis workflow from 9-Fluorenone to antimicrobial agents.

Proposed Mechanism of Action

While the exact signaling pathways for many novel antimicrobial agents are still under investigation, a proposed mechanism of action for some hydrazone derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Hydrazone 9-Fluorenone Hydrazone Derivative Hydrazone->DNA_Gyrase Inhibits

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

References

Troubleshooting & Optimization

how to improve the yield of 9-Fluorenone hydrazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Fluorenone (B1672902) hydrazone for higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 9-fluorenone hydrazone.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The reaction may not have proceeded to completion.Increase Reaction Time and/or Temperature: Prolong the reflux time or slightly increase the reaction temperature to drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield.Use Excess Hydrazine (B178648): Employ a slight excess of hydrazine hydrate (B1144303) relative to 9-fluorenone to ensure complete conversion of the ketone.[2][3] A molar ratio of at least 2.8 equivalents of hydrazine hydrate is recommended for high yields.[4]
Poor Quality Reagents: Degradation or impurities in starting materials can affect the reaction outcome.Use Fresh Reagents: Ensure the use of pure 9-fluorenone and fresh hydrazine monohydrate.[1][2]
Formation of Side Products (e.g., Fluorenone Azine) Incorrect Stoichiometry: An excess of 9-fluorenone or a 1:1 molar ratio can lead to the formation of fluorenone azine, where the initially formed hydrazone reacts with another molecule of 9-fluorenone.[2][3]Adjust Stoichiometry: To favor the formation of the hydrazone, use a slight excess of hydrazine hydrate.[2][3]
High Temperatures: Elevated temperatures can promote side reactions.Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating.[1]
Wolff-Kishner Reduction: In the presence of a strong base and high temperatures, the hydrazone can be reduced to fluorene.Avoid Strong Base: If the desired product is the hydrazone, avoid strongly basic conditions.[1][3]
Product is an Oil and Will Not Crystallize Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.Trituration: Stir the oily product with a cold non-polar solvent like n-hexane to induce solidification.[3]
Incorrect Solvent for Crystallization: The chosen solvent may not be appropriate for inducing crystallization.Recrystallization from Ethanol (B145695): The most common and effective method for purifying this compound is recrystallization from hot ethanol.[2][3]
Difficulty in Product Purification Co-precipitation of Impurities: Impurities may precipitate along with the desired product.Optimize Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation.[1]
Similar Polarity of Product and Impurities: This can make chromatographic separation challenging.Careful Washing: Wash the filtered crystals with a small amount of cold ethanol to remove soluble impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of 9-fluorenone to hydrazine for synthesizing this compound?

To maximize the yield of this compound and minimize the formation of the fluorenone azine side product, it is recommended to use a slight excess of hydrazine hydrate.[2][3] A molar ratio of approximately 2.8 to 6 equivalents of hydrazine monohydrate to one equivalent of 9-fluorenone has been shown to produce high yields.[3][4]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable eluent system is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 10% ethyl acetate in hexanes).[3][5] The disappearance of the 9-fluorenone spot and the appearance of the product spot can be visualized under UV light.[2]

Q3: What is a typical experimental protocol for the synthesis of this compound?

A general high-yield protocol involves the following steps:

  • Dissolution: Dissolve 9-fluorenone in ethanol in a round-bottom flask equipped with a reflux condenser and heat to about 40°C until a homogenous solution is formed.[3][6]

  • Addition of Hydrazine: Add an excess of hydrazine monohydrate to the solution.[3][6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC.[2][3]

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to facilitate the precipitation of the product.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration.[2][3]

  • Washing: Wash the collected crystals with a small amount of cold ethanol.[2]

  • Drying: Dry the purified crystals under vacuum.[2]

Q4: What is the expected yield for this synthesis?

With an optimized protocol, yields for the synthesis of this compound can be quite high, often exceeding 80-90%.[2]

Q5: What is the appearance of this compound?

This compound is typically a yellow to orange crystalline solid, often appearing as fine, needle-like crystals.[2]

Quantitative Data Summary

ParameterCondition 1Condition 2Reported YieldReference
Hydrazine Hydrate Concentration 75%-78%[2]
50%-66%[2]
Stoichiometry (9-fluorenone:hydrazine) 1 : 2.8Ethanol, Reflux~90%[4][6]

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 9-Fluorenone in Ethanol add_hydrazine Add Hydrazine Monohydrate dissolve->add_hydrazine Homogenous solution reflux Reflux for 3-4 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cool Cool to Induce Crystallization monitor->cool Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Under Vacuum wash->dry product product dry->product Pure 9-Fluorenone Hydrazone

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

reaction_pathway cluster_reactants Reactants fluorenone 9-Fluorenone (C₁₃H₈O) intermediate Tetrahedral Intermediate fluorenone->intermediate + Hydrazine hydrazine Hydrazine (N₂H₄) hydrazine->intermediate product This compound (C₁₃H₁₀N₂) intermediate->product - H₂O (Dehydration) water Water (H₂O) intermediate->water

Caption: Reaction pathway for the formation of this compound.

References

Technical Support Center: Troubleshooting the Synthesis of 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 9-fluorenone (B1672902) hydrazone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Troubleshooting Guide: Low Yield of 9-Fluorenone Hydrazone

Low or no yield of the desired product is a common issue. The following sections break down potential causes and their solutions.

Problem: Incomplete Reaction

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Incorrect Stoichiometry: An improper molar ratio of 9-fluorenone to hydrazine (B178648) can lead to unreacted starting material.[1][2]

  • Degradation of Hydrazine: Hydrazine hydrate (B1144303) can degrade over time, reducing its effectiveness.[2]

Recommended Solutions:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of 9-fluorenone. A common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes.[2]

  • Optimize Reaction Conditions: Increase the reflux time or reaction temperature and continue to monitor by TLC until the starting material is no longer visible.[1][3]

  • Verify Stoichiometry: Ensure accurate measurement of both 9-fluorenone and hydrazine hydrate. An excess of hydrazine is typically used for the formation of the hydrazone.[2][4]

  • Use Fresh Reagents: Utilize fresh, high-quality hydrazine hydrate for the reaction.[1][2]

Problem: Presence of Unreacted 9-Fluorenone in Final Product

Possible Causes:

  • Insufficient Hydrazine: The amount of hydrazine was not adequate to fully react with the 9-fluorenone.[4]

  • Short Reaction Time: The reaction was stopped before all the 9-fluorenone could be converted.[1]

Recommended Solutions:

  • Adjust Reagent Ratio: Ensure an adequate excess of hydrazine is used. Published procedures often recommend a significant excess.[4]

  • Extend Reaction Time: Continue the reaction, monitoring with TLC until the 9-fluorenone spot disappears.[4]

Problem: Formation of Side Products

Possible Causes:

  • Fluorenone Azine Formation: The initially formed hydrazone can react with another molecule of 9-fluorenone to form N,N'-Bis(fluoren-9-ylidene) hydrazine (an azine). This is more likely if the ratio of 9-fluorenone to hydrazine is high.[4]

  • Wolff-Kishner Reduction: At elevated temperatures and with an excess of hydrazine, the hydrazone can be further reduced to fluorene.[4]

Recommended Solutions:

  • Use Excess Hydrazine: To favor the formation of the hydrazone and minimize azine formation, use a significant excess of hydrazine.[4][5]

  • Control Temperature: Avoid excessively high temperatures or prolonged heating to prevent the Wolff-Kishner reduction.[1]

  • Consider an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1]

Problem: Difficulty in Product Purification

Possible Causes:

  • Product is an Oil and Will Not Crystallize: This may be due to the presence of impurities.[4]

  • Co-precipitation of Impurities: Unreacted starting materials or side products may precipitate with the desired product.[1]

Recommended Solutions:

  • Trituration: Stir the oily product with a cold non-polar solvent like n-hexane or pentane (B18724) to induce solidification.[4]

  • Recrystallization: The most common method for purification is recrystallization from hot ethanol (B145695).[4] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for forming this compound? A1: The reaction is a condensation reaction between the ketone group of 9-fluorenone and hydrazine to form the C=N double bond of the hydrazone, with the elimination of a water molecule.[4][7]

Q2: What is the recommended molar ratio of 9-fluorenone to hydrazine? A2: To maximize the yield of this compound and prevent the formation of the azine byproduct, a significant excess of hydrazine is recommended. Ratios of 2.8 to 6 equivalents of hydrazine monohydrate relative to one equivalent of 9-fluorenone are often used.[4][5]

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is an effective method. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 10% ethyl acetate in hexanes).[5] The disappearance of the 9-fluorenone spot and the appearance of the product spot can be visualized under UV light.[2]

Q4: What is the expected appearance and yield of this compound? A4: this compound is typically a yellow to orange crystalline solid, often appearing as fine, needle-like crystals.[3][6] With an optimized protocol, yields can often exceed 80-90%.[3]

Q5: What are the key parameters to control for a high yield? A5: The critical parameters are the stoichiometry of the reactants (using an excess of fresh hydrazine), adequate reaction time and temperature (monitored by TLC), and proper purification techniques like recrystallization to remove impurities.[1][2]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Molar Ratio (Hydrazine:9-Fluorenone) 2.8:1 to 6:1A significant excess of hydrazine minimizes azine formation.[4][5]
Reaction Temperature Reflux in ethanol (approx. 78 °C)Higher temperatures may promote side reactions.[1][4]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.[3][5]
TLC Mobile Phase 10% Ethyl Acetate in HexanesAllows for clear separation of starting material and product.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures.[3][4]

Materials:

  • 9-Fluorenone

  • Hydrazine monohydrate (or hydrazine hydrate solution)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-fluorenone in ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine monohydrate (e.g., 2.8 to 6 equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the disappearance of the 9-fluorenone starting material by TLC.

  • Cooling and Crystallization: Once the reaction is complete as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature. The this compound product should crystallize as yellow needles. Cooling the mixture in an ice bath can further promote crystallization.[3][6]

  • Isolation of Product: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No solution1 Increase Reaction Time/Temp Monitor by TLC Verify Stoichiometry (Excess Hydrazine) Use Fresh Hydrazine incomplete_reaction->solution1 Yes purification_issues Purification Issues? side_products->purification_issues No solution2 Use Significant Excess of Hydrazine Control Temperature Consider Inert Atmosphere side_products->solution2 Yes solution3 Triturate with Non-Polar Solvent Recrystallize from Hot Ethanol purification_issues->solution3 Yes end High Yield of Pure Product purification_issues->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants fluorenone 9-Fluorenone hydrazone This compound (Desired Product) fluorenone->hydrazone + H₂O hydrazine Hydrazine (Excess) hydrazine->hydrazone + H₂O azine N,N'-Bis(fluoren-9-ylidene) hydrazine (Azine Side Product) hydrazone->azine + 9-Fluorenone - H₂O fluorene Fluorene (Wolff-Kishner Side Product) hydrazone->fluorene + Base, Heat - N₂

Caption: Reaction pathways in the synthesis of this compound.

References

common side reactions in 9-Fluorenone hydrazone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation of 9-Fluorenone (B1672902) hydrazone. It addresses common side reactions, offers detailed experimental protocols, and provides troubleshooting solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of 9-fluorenone hydrazone?

A1: The most prevalent side reaction is the formation of 9-fluorenone azine.[1] This occurs when the initially formed this compound reacts with a second molecule of 9-fluorenone. Another potential side reaction, particularly under strongly basic conditions and at elevated temperatures, is the Wolff-Kishner reduction of the hydrazone to fluorene (B118485) or 9,9'-bifluorene.[2]

Q2: How can the formation of 9-fluorenone azine be minimized?

A2: The formation of the azine byproduct can be significantly suppressed by controlling the stoichiometry of the reactants. Using a molar excess of hydrazine (B178648) hydrate (B1144303) ensures the complete conversion of 9-fluorenone, thereby minimizing its availability to react with the hydrazone product.[1]

Q3: What conditions favor the Wolff-Kishner reduction, and how can it be avoided?

A3: The Wolff-Kishner reduction is favored by high temperatures and the presence of a strong base. To avoid this side reaction when this compound is the desired product, it is crucial to maintain moderate reaction temperatures and avoid strongly basic conditions.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 9-fluorenone starting material, the disappearance of the starting material and the appearance of the product can be tracked. A common eluent system for this is a mixture of ethyl acetate (B1210297) and hexanes.[1]

Q5: What is the typical yield for this compound synthesis?

A5: With an optimized protocol, yields for this compound can be high, often in the range of 80-90%.[1] However, the actual yield depends on factors such as reaction conditions, purity of reagents, and the efficiency of purification.

Q6: How can the purity of the final product be confirmed?

A6: The purity and identity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point consistent with the literature value (approximately 149 °C) indicates high purity.

  • Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure, while FTIR spectroscopy can identify the characteristic C=N stretch of the hydrazone functional group.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is refluxed for an adequate duration (typically 2-4 hours) and that the temperature is appropriate for the solvent used (e.g., reflux in ethanol).[1]
Poor quality or insufficient amount of hydrazine hydrate.Use fresh, high-quality hydrazine hydrate. A molar excess of hydrazine (relative to 9-fluorenone) is recommended to drive the reaction to completion.[1]
Presence of 9-Fluorenone Azine Impurity Incorrect stoichiometry (excess 9-fluorenone).Use a slight excess of hydrazine hydrate to ensure all the 9-fluorenone is consumed.[1]
Product is Oily and Does Not Crystallize Presence of impurities.Try triturating the oil with a cold non-polar solvent like n-hexane to induce solidification. Recrystallization from a suitable solvent such as ethanol (B145695) is also a highly effective purification method.[2]
Presence of Unreacted 9-Fluorenone in Product Incomplete reaction.Extend the reflux time and monitor the reaction progress by TLC until the 9-fluorenone spot disappears.[2]

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (9-Fluorenone : Hydrazine Hydrate)Expected this compound YieldExpected 9-Fluorenone Azine Formation
2 : 1LowHigh (favored product)[4]
1 : 1ModerateSignificant side product
1 : 1.5HighMinimized
1 : 2.8Very High (~90%)Substantially suppressed[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of hydrazones.

Materials:

  • 9-Fluorenone

  • Hydrazine hydrate (85% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-fluorenone (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add a molar excess of hydrazine hydrate (e.g., 1.5 to 2.8 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexanes eluent system. The reaction is complete when the 9-fluorenone spot is no longer visible.

  • Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Isolation: Collect the yellow, needle-like crystals of this compound by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup: Dissolve 9-Fluorenone in Ethanol add_hydrazine Add Hydrazine Hydrate setup->add_hydrazine reflux Heat to Reflux (2-4 hours) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete crystallize Induce Crystallization (Ice Bath) cool->crystallize filter Vacuum Filter Crystals crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product This compound dry->product troubleshooting_guide Troubleshooting Guide for this compound Synthesis start Low Yield or Impure Product? check_reaction Check TLC for unreacted 9-Fluorenone start->check_reaction unreacted_ketone Unreacted 9-Fluorenone Present? check_reaction->unreacted_ketone increase_time Increase Reflux Time unreacted_ketone->increase_time Yes check_azine Check for Azine Impurity unreacted_ketone->check_azine No check_hydrazine Check Hydrazine Quality and Stoichiometry increase_time->check_hydrazine azine_present Azine Present? check_azine->azine_present adjust_ratio Increase Hydrazine to 9-Fluorenone Ratio azine_present->adjust_ratio Yes recrystallize Recrystallize Product from Ethanol azine_present->recrystallize No adjust_ratio->recrystallize pure_product Pure Product recrystallize->pure_product

References

preventing the formation of fluorenone azine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of fluorenone azine as an undesirable byproduct during your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is fluorenone azine and why does it form as a byproduct?

A1: Fluorenone azine is a symmetrical molecule formed from the reaction of two molecules of fluorenone with one molecule of hydrazine (B178648). Its formation is a common issue in reactions where fluorenone is intended to react with hydrazine to form fluorenone hydrazone. The reaction proceeds in a stepwise manner, and if the conditions are not carefully controlled, the initially formed hydrazone can react with a second molecule of fluorenone to yield the azine.[1]

Q2: Under what reaction conditions is the formation of fluorenone azine favored?

A2: The formation of fluorenone azine is generally favored by:

  • An excess of fluorenone relative to hydrazine.

  • The presence of an acid catalyst, which can accelerate both the formation of the hydrazone and its subsequent conversion to the azine.[1]

  • Elevated temperatures and prolonged reaction times, which provide the necessary energy and time for the second condensation step to occur.

Q3: How can I control the stoichiometry of my reaction to prevent azine formation?

A3: To prevent the formation of fluorenone azine, it is crucial to control the molar ratio of your reactants. When the desired product is fluorenone hydrazone, using a slight excess of hydrazine hydrate (B1144303) can help to ensure that all the fluorenone is consumed in the formation of the hydrazone, leaving no unreacted fluorenone to form the azine. Conversely, if you are performing a reaction where fluorenone hydrazone is an intermediate and you want to avoid the azine, carefully controlling the stoichiometry to have a 1:1 ratio or a slight excess of the other reactant (not fluorenone) is key.

Q4: What is the effect of pH on the formation of fluorenone azine?

A4: The pH of the reaction medium plays a critical role. Hydrazone formation is often catalyzed by mild acid. However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic and thus slowing down the initial reaction. While a slightly acidic environment can be beneficial, it can also promote the second condensation step leading to the azine. Therefore, maintaining a neutral or slightly basic pH can sometimes be advantageous to disfavor the formation of the azine byproduct. The optimal pH needs to be determined empirically for each specific reaction.

Troubleshooting Guide: Preventing Fluorenone Azine Formation

This guide will help you troubleshoot and optimize your reaction conditions to minimize or eliminate the formation of fluorenone azine.

Issue Potential Cause Recommended Solution
High Yield of Fluorenone Azine Incorrect stoichiometry (excess fluorenone or insufficient hydrazine).Carefully control the molar ratio of reactants. If the hydrazone is the desired product, use a slight excess of hydrazine.
Reaction temperature is too high.Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Prolonged reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction once the desired product is formed.
Inappropriate catalyst.If using an acid catalyst, consider reducing its concentration or switching to a milder catalyst. In some cases, no catalyst may be necessary.
Mixture of Hydrazone and Azine Reaction has proceeded too far.Reduce the reaction time and monitor the progress more frequently.
Localized high concentrations of fluorenone.Add the fluorenone solution dropwise to the hydrazine solution with vigorous stirring to maintain a low concentration of fluorenone throughout the reaction.
Difficulty in Separating Product from Azine Similar polarities of the desired product and fluorenone azine.Optimize the reaction to prevent azine formation in the first place. For purification, consider column chromatography with a carefully selected eluent system. Recrystallization may also be effective if a suitable solvent system with differential solubility can be found.[2]

Experimental Protocols

Protocol 1: Synthesis of Fluorenone Hydrazone with Minimized Azine Formation

This protocol is designed to favor the formation of fluorenone hydrazone while minimizing the formation of the fluorenone azine byproduct.

Materials:

  • Fluorenone (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve fluorenone in anhydrous ethanol.

  • With vigorous stirring, add hydrazine hydrate dropwise to the fluorenone solution at room temperature.

  • After the addition is complete, gently heat the mixture to reflux.

  • Monitor the reaction progress by TLC every 30 minutes.

  • Once the fluorenone spot on the TLC plate has disappeared, stop the reaction by cooling the flask in an ice bath.

  • The fluorenone hydrazone product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

Data Presentation

The following table summarizes the impact of key reaction parameters on the formation of fluorenone azine. This data is generalized and the optimal conditions should be determined experimentally for your specific system.

Parameter Condition Favoring Hydrazone Condition Favoring Azine Rationale
Fluorenone:Hydrazine Molar Ratio 1 : 1.2> 1 : 0.5An excess of hydrazine ensures complete conversion of fluorenone to the hydrazone, preventing further reaction.
Temperature Room Temperature to mild refluxHigh TemperatureHigher temperatures provide the activation energy for the second condensation step to form the azine.
Reaction Time Short (monitored by TLC)LongExtended reaction times allow for the slower formation of the azine to occur after the initial hydrazone formation.
pH Neutral to slightly basicSlightly acidicAcid catalysis can accelerate both steps, but particularly the second condensation to the azine.

Visualizations

Reaction Pathway

ReactionPathway cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Azine Formation Fluorenone Fluorenone Hydrazone Fluorenone Hydrazone Fluorenone->Hydrazone + Hydrazine (1 eq) Azine Fluorenone Azine (Byproduct) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Hydrazone->Azine + Fluorenone (1 eq)

Caption: Reaction pathway showing the formation of fluorenone hydrazone and the subsequent formation of the fluorenone azine byproduct.

Troubleshooting Workflow

TroubleshootingWorkflow Start High Fluorenone Azine Formation Detected CheckStoichiometry Check Fluorenone:Hydrazine Ratio Start->CheckStoichiometry StoichiometryOK Ratio is Correct CheckStoichiometry->StoichiometryOK AdjustStoichiometry Adjust Ratio: Increase Hydrazine CheckStoichiometry->AdjustStoichiometry No CheckTemp Evaluate Reaction Temperature StoichiometryOK->CheckTemp Yes TempOK Temperature is Moderate CheckTemp->TempOK LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckTime Review Reaction Time TempOK->CheckTime Yes TimeOK Time is Monitored CheckTime->TimeOK ReduceTime Reduce Reaction Time Monitor with TLC CheckTime->ReduceTime No CheckpH Assess Reaction pH TimeOK->CheckpH Yes AdjustpH Adjust to Neutral/Slightly Basic CheckpH->AdjustpH

Caption: A logical workflow for troubleshooting and minimizing the formation of fluorenone azine.

References

Technical Support Center: Purification of 9-Fluorenone Hydrazone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 9-fluorenone (B1672902) hydrazone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of 9-fluorenone hydrazone.

Q1: My yield of recrystallized this compound is very low. What are the possible causes and solutions?

A: Low recovery is a common issue in recrystallization. The primary causes include:

  • Using an excessive amount of solvent: The most frequent reason for low yield is dissolving the crude product in too much hot solvent. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling.

    • Solution: To recover the dissolved product, you can reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and then attempt to recrystallize the compound again from the more concentrated solution.

  • Impure starting materials: The presence of significant impurities can interfere with the crystallization process and lower the yield of the desired product.

  • Side reactions during synthesis: The formation of byproducts, such as fluorenone azine, can consume the starting materials and reduce the overall yield of the hydrazone.[1]

    • Solution: To minimize azine formation, use a slight excess of hydrazine hydrate relative to 9-fluorenone.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of 9-fluorenone.[1]

Q2: The product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This is often due to the compound being highly impure or the solution cooling too rapidly.

  • Solution:

    • Reheat the flask to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool gradually with the plate.

    • If the product still oils out, purification by another method, such as column chromatography, may be necessary.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A: The most likely reason for a complete failure of crystallization is that the solution is not supersaturated, which is typically a result of using far too much solvent.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation.

    • Add a "seed crystal" of pure this compound to the solution, if available.

    • If the above methods fail, reduce the volume of the solvent by evaporation and allow the solution to cool again.[2]

Q4: The final product is still colored (e.g., yellow or orange). Is this normal?

A: this compound is typically a yellow to orange crystalline solid.[1] However, a deeper or duller color might indicate the presence of impurities. One common colored impurity is unreacted 9-fluorenone.

  • Solution:

    • Ensure the initial reaction has gone to completion by monitoring with TLC.[2]

    • A second recrystallization can be performed to further purify the product and potentially improve the color.

Data Presentation

Solvent Selection for Recrystallization

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Ethanol (B145695) is the most commonly cited and effective solvent for the recrystallization of this compound.[1]

SolventSolubility at High TemperatureSolubility at Low TemperatureNotes
Ethanol HighLowThe most recommended solvent for obtaining pure crystals.[1][3]
Methanol (B129727) HighLowCan also be used, but ethanol is more common.
Acetonitrile ModerateLowA potential alternative if ethanol or methanol are not suitable.[4]
Hexane/Ethyl Acetate Varies with ratioVaries with ratioA mixed solvent system can be effective for purification.[5]
Dimethylformamide (DMF) HighModerateCan be used for dissolving the hydrazone for purification.[4]

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol assumes you have already synthesized the crude this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture while stirring until the solid completely dissolves. Add ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Fine, yellow, needle-like crystals should start to form.[3] Once the flask has reached room temperature, place it in an ice bath to maximize the crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the surface of the crystals.[1]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the purification of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Cool slowly to room temperature dissolve->cool No insolubles hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem during Recrystallization low_yield Low Yield start->low_yield oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals sol_yield Too much solvent used? low_yield->sol_yield sol_oiling Cooling too fast or impure compound? oiling_out->sol_oiling sol_no_crystals Not supersaturated? no_crystals->sol_no_crystals remedy_yield Concentrate mother liquor and re-crystallize sol_yield->remedy_yield Yes remedy_oiling Reheat, add more solvent, cool slowly sol_oiling->remedy_oiling Yes remedy_no_crystals Scratch flask, add seed crystal, or concentrate solution sol_no_crystals->remedy_no_crystals Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Optimizing the Wolff-Kishner Reduction of 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Wolff-Kishner reduction of 9-fluorenone (B1672902) hydrazone. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide is designed to help you navigate and resolve issues that may arise during the Wolff-Kishner reduction of 9-fluorenone hydrazone.

Q1: My reaction shows low or no conversion of the this compound to fluorene. What are the likely causes and how can I address them?

A1: Low or no conversion is a common issue that can often be attributed to several factors:

  • Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically around 180-200°C. If the reaction temperature is too low, the rate of reaction will be significantly slow or stalled.

  • Presence of Water: Water, a byproduct of the initial hydrazone formation, can lower the boiling point of the reaction mixture, preventing it from reaching the optimal temperature for the reduction.

  • Inefficient Base: The strength and concentration of the base are critical for the deprotonation of the hydrazone, which is a key step in the mechanism.

  • Steric Hindrance: While this compound is not exceptionally hindered, significant steric bulk on derivatives could slow down the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize the presence of water.

  • Employ the Huang-Minlon Modification: This is the most common and effective solution. After the initial formation of the hydrazone, distill off water and any excess hydrazine (B178648). This allows the reaction temperature to rise to the required level for the decomposition of the hydrazone.[1][2]

  • Use a High-Boiling Point Solvent: Solvents like diethylene glycol (b.p. ~245°C) or triethylene glycol are essential for maintaining the high temperatures needed for the reaction to proceed to completion.

  • Optimize Base Concentration: Ensure that a sufficient excess of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is used. Typically, 3-4 equivalents are recommended.

  • Consider the Barton Modification for Hindered Substrates: For sterically hindered ketones, the Barton modification, which employs sodium metal in a high-boiling alcohol, can be more effective.[1]

Q2: I am observing a significant amount of a yellow, high-melting byproduct. What is it and how can I prevent its formation?

A2: The most common yellow byproduct in the Wolff-Kishner reduction of hydrazones is the corresponding azine . In this case, it would be 9-fluorenone azine.

Cause of Azine Formation:

Azine formation occurs when the initially formed this compound reacts with a molecule of unreacted 9-fluorenone.[3] This side reaction is more prevalent under conditions where there is an excess of the starting ketone or if the reaction conditions are not optimized for the rapid conversion of the hydrazone.

Prevention of Azine Formation:

  • Use an Excess of Hydrazine: Employing a significant excess of hydrazine during the formation of the hydrazone will help to ensure that all the 9-fluorenone is converted to the hydrazone, minimizing the chances of azine formation.

  • Pre-form and Isolate the Hydrazone: While the Huang-Minlon modification is a one-pot procedure, pre-forming and isolating the this compound before subjecting it to the reduction conditions can eliminate the possibility of it reacting with any remaining 9-fluorenone.

  • Vigorous Exclusion of Water: The presence of water can facilitate the hydrolysis of the hydrazone back to the ketone, which can then react to form the azine. Ensuring anhydrous conditions is crucial.[3]

Q3: My reaction seems to have stalled after an initial period of gas evolution. How can I restart it?

A3: A stalled reaction after initial nitrogen gas evolution often indicates that the reaction temperature has dropped or that the concentration of the active base has decreased.

Solutions:

  • Re-evaluate the Temperature: Check the temperature of the reaction mixture. If it has dropped below 180°C, carefully increase the heating to bring it back into the optimal range.

  • Additional Base: In some cases, the base may be consumed or become less effective over time. Cautiously adding a small amount of fresh, anhydrous base might help to restart the reaction. This should be done with extreme care, especially at high temperatures.

  • Ensure Efficient Stirring: Proper agitation is necessary to ensure that all reactants are in contact and the temperature is uniform throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Wolff-Kishner reduction?

A1: The Wolff-Kishner reduction proceeds in two main stages:

  • Hydrazone Formation: 9-Fluorenone reacts with hydrazine to form this compound, with the elimination of a water molecule.

  • Decomposition of the Hydrazone: Under strongly basic conditions and high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂) lead to the formation of a carbanion, which is then protonated by a proton source (typically the solvent) to yield the final product, fluorene.[4][5]

Q2: Which modified Wolff-Kishner procedure is best for the reduction of this compound?

A2: For a relatively unhindered ketone like 9-fluorenone, the Huang-Minlon modification is generally the most practical and efficient method. It offers the convenience of a one-pot reaction with high yields and shorter reaction times compared to the original procedure. The Cram and Henbest modifications, which use milder conditions, are also viable but may be more sensitive to experimental setup and reagent purity.

Q3: Can I use a different base besides KOH or NaOH?

A3: While KOH and NaOH are the most common bases, other strong bases can be used. The Cram modification , for instance, utilizes potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), allowing the reaction to proceed at much lower temperatures.[6] However, for the standard high-temperature Wolff-Kishner reduction, KOH and NaOH are preferred due to their stability and low cost.

Q4: What are the main safety precautions to consider during a Wolff-Kishner reduction?

A4:

  • Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction is typically run at very high temperatures. Use appropriate heating mantles and ensure that the glassware is free of cracks or defects.

  • The reaction evolves nitrogen gas. Ensure that the reaction setup is not a closed system to avoid pressure buildup. A reflux condenser is typically sufficient to allow for the safe release of gas.

  • Strong bases like KOH and NaOH are corrosive. Handle them with care and avoid contact with skin and eyes.

Data Presentation

ModificationTypical BaseTypical SolventTypical Temperature (°C)Key Advantages
Classic Wolff-Kishner Sodium EthoxideEthanol (B145695)~180 (sealed tube)The original procedure.
Huang-Minlon KOH or NaOHDiethylene Glycol180 - 200One-pot reaction, shorter reaction times, and higher yields than the classic method.[1][2]
Cram Potassium tert-ButoxideDMSORoom Temperature to 100Milder reaction conditions, suitable for base-sensitive substrates.[6]
Henbest Potassium tert-ButoxideToluene~110 (reflux)Milder than Huang-Minlon, good for substrates prone to side reactions under high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard organic chemistry procedures.

Materials:

  • 9-Fluorenone

  • Hydrazine hydrate (B1144303) (85% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 9-fluorenone (1.0 eq) in ethanol.

  • To the stirred solution, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Wolff-Kishner Reduction of this compound (Huang-Minlon Modification)

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Diethylene glycol

  • Three-necked round-bottom flask

  • Distillation head and condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a distillation head, add this compound (1.0 eq), potassium hydroxide (3.0-4.0 eq), and diethylene glycol.

  • Heat the mixture with stirring to about 120-140°C. During this time, water and any excess hydrazine will distill off.

  • Once the distillation of water and hydrazine has ceased, replace the distillation head with a reflux condenser.

  • Increase the temperature of the reaction mixture to 190-200°C and maintain it at this temperature for 3-5 hours. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker of cold water.

  • The product, fluorene, will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove any remaining diethylene glycol and KOH.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Visualizations

Experimental Workflow: Huang-Minlon Modification

Huang_Minlon_Workflow cluster_setup Reaction Setup cluster_distillation Distillation cluster_reduction Reduction cluster_workup Workup start Combine this compound, KOH, and Diethylene Glycol heat1 Heat to 120-140°C start->heat1 distill Distill off Water and Excess Hydrazine heat1->distill heat2 Heat to 190-200°C distill->heat2 reflux Reflux for 3-5 hours (N2 evolution) heat2->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash purify Recrystallize wash->purify product Fluorene purify->product

Caption: Workflow for the Huang-Minlon reduction of this compound.

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion temp Insufficient Temperature? start->temp water Presence of Water? start->water base Ineffective Base? start->base increase_heat Increase Temperature to 180-200°C temp->increase_heat Yes distill Employ Huang-Minlon: Distill off Water water->distill Yes optimize_base Ensure 3-4 eq. of Strong Base (KOH/NaOH) base->optimize_base Yes end Improved Conversion increase_heat->end Monitor Reaction distill->end Monitor Reaction optimize_base->end Monitor Reaction

Caption: Troubleshooting logic for low conversion in the Wolff-Kishner reduction.

References

Technical Support Center: Purification of 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 9-Fluorenone (B1672902) hydrazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 9-Fluorenone hydrazone?

The most common impurities include unreacted 9-fluorenone, the starting material, and a side-product called fluorenone azine.[1][2] Fluorenone azine forms when the already-formed hydrazone reacts with another molecule of 9-fluorenone.[1][2]

Q2: My purified product is still yellow. Does this indicate the presence of impurities?

Both 9-Fluorenone and this compound are yellow crystalline solids.[3][4] Therefore, the color alone is not a definitive indicator of purity. Chromatographic techniques like Thin-Layer Chromatography (TLC) are recommended to assess purity by comparing the product to the starting material.[2][5]

Q3: I am observing a byproduct that is less polar than my desired hydrazone. What could it be?

A common, less polar byproduct is fluorene, which can be formed via a Wolff-Kishner-type reduction, especially at elevated temperatures with an excess of hydrazine (B178648).[2]

Q4: Can I use standard silica (B1680970) gel column chromatography for purification?

Standard silica gel can be problematic for the purification of this compound as the compound may decompose on the acidic silica surface.[6] It is often recommended to use basic alumina (B75360) or base-treated silica for chromatographic purification.[6] Adding a small amount of a tertiary base like triethylamine (B128534) (around 1%) to the eluent can also help prevent decomposition on a standard silica gel column.[6][7]

Q5: What is the expected purity and yield for this synthesis and purification?

With optimized protocols, yields for the synthesis of this compound can exceed 80-90%.[1] Recrystallization from ethanol (B145695) has been reported to yield a product with a purity of 99.5+% after filtration and a cold ethanol rinse.[3] A vacuum filtration protocol followed by drying can yield yellow needle-shaped crystals with approximately 92% purity by quantitative NMR analysis.[6]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Steps
Product Loss During Workup During filtration, ensure the filter paper is properly seated in the Büchner funnel to avoid product loss into the filtrate.[1] Use minimal amounts of cold solvent for washing the crystals to prevent the product from dissolving.[1]
Incomplete Crystallization If the product does not crystallize upon cooling, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent and then attempt to cool it again.[8] Seeding the solution with a small crystal of pure product can also induce crystallization.
Suboptimal Recrystallization Solvent If the product is too soluble in the chosen solvent even at low temperatures, this can lead to significant loss.[5] Experiment with different solvent systems. A mixed solvent system can sometimes provide the ideal solubility characteristics.[5]
Degradation on Silica Gel As mentioned in the FAQs, this compound can decompose on silica gel.[6] If using column chromatography, opt for basic alumina or deactivated silica.[6]
Issue 2: Product Oils Out Instead of Crystallizing
Possible Cause Troubleshooting Steps
Presence of Impurities Oiling out is often caused by the presence of impurities that disrupt the crystal lattice formation.[2]
Supersaturation The solution may be too concentrated or cooled too quickly. Try diluting the solution slightly with more hot solvent or allowing it to cool more slowly.[5]
Solvent Choice The chosen solvent may not be ideal for crystallization.
Trituration Stirring the oily product with a cold, non-polar solvent like n-hexane or pentane (B18724) can sometimes induce solidification.[2]
Alternative Solvents Consider recrystallization from a different solvent. Acetonitrile has been suggested for oily and highly soluble products.[7]
Issue 3: Contamination with Unreacted 9-Fluorenone
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] If the starting material is still present, consider extending the reaction time.[2]
Insufficient Hydrazine Ensure an adequate excess of hydrazine hydrate (B1144303) is used to drive the reaction to completion.[1][2]
Ineffective Purification If recrystallization fails to remove the unreacted 9-fluorenone, column chromatography is a highly effective alternative for separating compounds with different polarities.[5]
Co-precipitation During recrystallization, rapid cooling can trap impurities.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[5] A second recrystallization may be necessary.[8]

Quantitative Data Summary

Purification Method Solvent/Eluent System Typical Purity Reported Yield Reference
RecrystallizationEthanol99.5+%High[3]
Vacuum Filtration & Drying-~92% (qNMR)-[6]
Column ChromatographyHexanes/Acetone (B3395972) (e.g., 70:30)Effective Separation-[9][10]
Antisolvent Crystallization-High-[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.[1][2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature.[5] Yellow, needle-like crystals should form.[3] Further cooling in an ice bath can enhance crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1][3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Column Chromatography (with Basic Alumina)
  • Column Packing: Prepare a chromatography column by adding a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Create a slurry of basic alumina in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column.[11]

  • Elution: Begin eluting the column with a non-polar solvent such as hexanes.[9] The less polar impurities will travel down the column first. Gradually increase the polarity of the eluent by adding a more polar solvent like acetone (e.g., starting with 100% hexanes and moving to a 70:30 hexanes:acetone mixture).[9] The yellow band of 9-fluorenone will be visible as it moves down the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow Troubleshooting Purification of this compound start Crude this compound recrystallization Attempt Recrystallization (e.g., from Ethanol) start->recrystallization check_purity Check Purity (TLC) recrystallization->check_purity oiling_out Product Oils Out? recrystallization->oiling_out pure_product Pure Product check_purity->pure_product Pure impure Impurities Present? check_purity->impure Not Pure low_yield Low Yield? oiling_out->low_yield No troubleshoot_oil Troubleshoot Oiling Out: - Slower cooling - Triturate with hexane - Change solvent oiling_out->troubleshoot_oil Yes low_yield->impure No troubleshoot_yield Troubleshoot Low Yield: - Check filtration setup - Minimize washing solvent - Concentrate solution low_yield->troubleshoot_yield Yes column_chrom Perform Column Chromatography (Basic Alumina or Base-Treated Silica) impure->column_chrom Yes troubleshoot_oil->recrystallization troubleshoot_yield->recrystallization column_chrom->check_purity

Caption: A workflow for troubleshooting the purification of this compound.

Impurity_Purification_Relationship Relationship Between Impurities and Purification Methods cluster_impurities Common Impurities cluster_methods Purification Methods unreacted_fluorenone Unreacted 9-Fluorenone recrystallization Recrystallization unreacted_fluorenone->recrystallization Effective if solubilities differ column_chrom Column Chromatography (Basic Alumina) unreacted_fluorenone->column_chrom Highly Effective fluorenone_azine Fluorenone Azine fluorenone_azine->column_chrom Effective fluorene Fluorene fluorene->column_chrom Highly Effective (less polar)

Caption: Logical relationship between common impurities and purification methods.

References

Technical Support Center: Purification of Products from 9-Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted 9-fluorenone (B1672902) from their product mixtures. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 9-fluorenone?

A1: The three primary methods for purifying a product from unreacted 9-fluorenone are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of your desired product, such as its polarity and solubility, as well as the nature of other impurities present.[1][2]

Q2: How do I choose the best purification method for my specific product?

A2: The optimal purification technique depends on the physicochemical properties of your desired compound relative to 9-fluorenone.[1]

  • Column chromatography is highly effective for separating compounds with different polarities. Since 9-fluorenone is a moderately polar ketone, it can be readily separated from compounds that are significantly less polar or more polar.[1][2]

  • Recrystallization is a suitable option when your product and 9-fluorenone exhibit significantly different solubilities in a particular solvent at varying temperatures.[1][2]

  • Liquid-liquid extraction is useful if your product has acidic or basic properties, whereas 9-fluorenone is a neutral compound. This allows for separation based on differential solubility in aqueous acidic or basic solutions.[1][3]

Q3: How can I quickly assess the purity of my product after purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of your product's purity. By spotting your purified product, the crude reaction mixture, and a pure 9-fluorenone standard on a TLC plate, you can visualize the separation and determine if any residual 9-fluorenone is present.[1][2]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of 9-fluorenone from the desired product. The polarity of the eluent (mobile phase) is not optimal, leading to co-elution.[1]Solvent System Optimization: Use TLC to test various solvent systems with different polarities to identify the ideal eluent for separation. For instance, a mixture of hexane (B92381) and acetone (B3395972) (e.g., 70:30) can be effective.[4]
A poorly packed column with cracks or channels can result in inefficient separation.[1]Proper Column Packing: Ensure the column is packed uniformly with silica (B1680970) gel or alumina. Tapping the column gently during packing can help settle the stationary phase evenly.[2]
The product is degrading on the column. Some compounds, particularly those with sensitive functional groups, can be susceptible to the acidic nature of standard silica gel.[5]Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic solvent like triethylamine (B128534) in the eluent.
Recrystallization
Issue Possible Cause Troubleshooting Steps
Low recovery of the purified product. The chosen recrystallization solvent dissolves too much of the product at low temperatures.Solvent Selection: Test different solvents or solvent mixtures to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
The product was not allowed to crystallize completely before filtration.Sufficient Cooling: Ensure the solution cools slowly to room temperature and then is placed in an ice bath for at least 15-30 minutes to maximize crystal formation.[1][6]
The final product is still yellow. Residual 9-fluorenone, which is yellow, remains in the crystals.[5]Second Recrystallization: Perform a second recrystallization to further purify the product. Ensure the crystals are washed with a small amount of ice-cold solvent during filtration to remove surface impurities.[5]
Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Formation of an emulsion. Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making layer separation difficult.Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking it vigorously.[1] Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break up the emulsion.[1]
Incomplete separation of the product. The pH of the aqueous layer is not optimal for the complete protonation or deprotonation of the acidic or basic product.pH Adjustment and Monitoring: Use pH paper or a pH meter to ensure the aqueous layer has the correct pH to fully ionize your product, thus maximizing its solubility in the aqueous phase.

Data Presentation

The following table provides representative data for the purification of a hypothetical product from a mixture containing unreacted 9-fluorenone using different techniques. Actual results will vary depending on the specific product and experimental conditions.

Purification Method Initial Purity of Product (%) Final Purity of Product (%) Yield of Purified Product (%) Notes
Column Chromatography 75>9885Highly effective for products with different polarity than 9-fluorenone.
Recrystallization 759570Best for products with significantly different solubility profiles from 9-fluorenone.
Liquid-Liquid Extraction 759090Ideal for acidic or basic products where 9-fluorenone remains neutral.

Experimental Protocols

Protocol 1: Column Chromatography

This protocol describes the separation of a less polar product from the more polar 9-fluorenone.

  • Column Preparation: Pack a chromatography column with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.[2]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and load it onto the top of the silica gel bed.[7][8]

  • Elution:

    • Begin eluting with a non-polar solvent, such as hexane, to elute the less polar product.[1][7]

    • Collect fractions and monitor the separation using TLC.[1][7]

    • Once the desired product has been eluted, increase the polarity of the eluent (e.g., a mixture of hexane and acetone) to elute the 9-fluorenone.[4][7]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1][7]

Protocol 2: Recrystallization

This protocol is for purifying a product that is less soluble than 9-fluorenone in a chosen solvent at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid mixture in a minimal amount of a suitable hot solvent (e.g., hexane or an ethanol/water mixture).[1][6][9]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[1][6]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5][6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[1]

Protocol 3: Liquid-Liquid Extraction

This protocol describes the separation of a neutral product from an acidic impurity, where 9-fluorenone would also remain in the organic layer. A similar principle applies for separating a basic product using an acidic aqueous solution.

  • Dissolution: Dissolve the mixture of the neutral product and 9-fluorenone (along with an acidic impurity) in an organic solvent like diethyl ether or ethyl acetate (B1210297) in a separatory funnel.[1][3]

  • Extraction: Add a 5% aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel. The acidic impurity will react to form a water-soluble salt and move into the aqueous layer, while the neutral product and 9-fluorenone remain in the organic layer.[1]

  • Separation: Allow the layers to separate and then drain the lower aqueous layer.[1]

  • Washing: Wash the organic layer with water to remove any residual base.[1]

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., sodium sulfate), and then remove the solvent by evaporation to obtain the purified product mixture (now free of the acidic impurity).[1] Further purification by chromatography or recrystallization may be needed to separate the desired neutral product from 9-fluorenone.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product (with 9-Fluorenone) dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Ice Bath cool->ice_bath wash Wash with Cold Solvent ice_bath->wash Vacuum Filtration filtrate Filtrate (contains 9-Fluorenone) wash->filtrate dry Dry Crystals wash->dry end Purified Product dry->end

Caption: Workflow for the purification of a product from 9-fluorenone using recrystallization.

experimental_workflow_chromatography cluster_setup Setup & Loading cluster_elution Elution & Collection cluster_isolation Isolation start Crude Mixture pack_column Pack Column with Silica Gel load_sample Load Sample pack_column->load_sample elute_nonpolar Elute with Non-polar Solvent load_sample->elute_nonpolar collect_product Collect Product Fractions elute_nonpolar->collect_product elute_polar Elute with More Polar Solvent collect_product->elute_polar combine_fractions Combine Pure Product Fractions collect_product->combine_fractions collect_fluorenone Collect 9-Fluorenone Fractions elute_polar->collect_fluorenone evaporate Solvent Evaporation combine_fractions->evaporate end Purified Product evaporate->end

Caption: Workflow for separating a less polar product from 9-fluorenone via column chromatography.

logical_relationship_extraction start Crude Mixture (Product, 9-Fluorenone, Acidic Impurity) in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Product + 9-Fluorenone) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Salt of Acidic Impurity) separate->aqueous_layer Bottom Layer wash_dry Wash, Dry, and Evaporate Solvent organic_layer->wash_dry discard Discard or Neutralize and Extract Impurity aqueous_layer->discard product_mixture Purified Mixture (Product + 9-Fluorenone) wash_dry->product_mixture

Caption: Logical workflow for the separation of neutral products from an acidic impurity.

References

improving the solubility of 9-Fluorenone hydrazone for NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 9-Fluorenone (B1672902) hydrazone during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the standard deuterated solvents for NMR analysis of 9-Fluorenone hydrazone?

Based on existing literature, 1H, 13C, and DEPT-135 NMR spectra of this compound have been successfully recorded in the following deuterated solvents:

  • Chloroform-d (CDCl3)

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • Acetonitrile-d3 (CD3CN)

  • Methanol-d4 (CD3OD)[1][2]

Q2: I'm still having solubility issues with the standard solvents. What are my next steps?

If this compound exhibits poor solubility in standard solvents, several techniques can be employed to improve dissolution for NMR analysis. These include the use of solvent mixtures, temperature variation, and the addition of co-solvents. For a systematic approach to addressing solubility challenges, refer to the troubleshooting workflow below.

Q3: Can I use a non-deuterated solvent if my compound is only soluble in that?

While not ideal due to the presence of large solvent signals, it is possible. One common technique is to dissolve the compound in the non-deuterated solvent and place a sealed capillary containing a deuterated solvent (like D2O or DMSO-d6) inside the NMR tube. This provides a lock signal for the spectrometer. However, this can lead to challenges with shimming and may require manual adjustments.

Q4: Are there any chemical modifications I can make to this compound to improve its solubility?

Yes, derivatization is an advanced option. Synthesizing a more soluble analog by introducing solubilizing groups to the this compound structure can be an effective strategy. For instance, the addition of polar groups can enhance solubility in polar solvents.

Troubleshooting Guides

Issue 1: Poor Solubility in Standard Deuterated Solvents

If this compound does not sufficiently dissolve in common NMR solvents, consider the following troubleshooting steps, presented in a logical workflow.

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor Solubility Observed solvent_selection 1. Attempt Standard Solvents (CDCl3, DMSO-d6, CD3CN, CD3OD) start->solvent_selection solubility_check1 Sufficiently Soluble? solvent_selection->solubility_check1 solvent_mixture 2. Use Solvent Mixtures (e.g., DMSO-d6/CDCl3) solubility_check1->solvent_mixture No end_success Proceed with NMR Analysis solubility_check1->end_success Yes solubility_check2 Sufficiently Soluble? solvent_mixture->solubility_check2 high_temp 3. High-Temperature NMR (e.g., in DMSO-d6) solubility_check2->high_temp No solubility_check2->end_success Yes solubility_check3 Sufficiently Soluble? high_temp->solubility_check3 co_solvent 4. Add a Co-solvent (e.g., TFA-d1 for acidic compounds) solubility_check3->co_solvent No solubility_check3->end_success Yes solubility_check4 Sufficiently Soluble? co_solvent->solubility_check4 derivatization 5. Advanced: Chemical Derivatization solubility_check4->derivatization No solubility_check4->end_success Yes end_fail Consider Solid-State NMR derivatization->end_fail

Caption: A workflow for troubleshooting poor solubility of this compound for NMR analysis.

Data Presentation: Qualitative Solubility of this compound

The following table provides a qualitative summary of solvent suitability for this compound based on literature and general chemical principles.

Deuterated SolventPolarityTypical ObservationsRecommendation Level
Chloroform-d (CDCl3)Non-polarGenerally a good starting point for non-polar to moderately polar compounds.First-line
DMSO-d6High-polar, aproticExcellent for dissolving a wide range of organic molecules, including polar ones.First-line
Acetonitrile-d3 (CD3CN)Polar, aproticSuitable for a range of polar compounds.Second-line
Methanol-d4 (CD3OD)Polar, proticGood for polar compounds, but proton exchange with the solvent may occur.Second-line
Dichloromethane-d2 (CD2Cl2)Moderately polarCan be an alternative to CDCl3.Second-line
Trifluoroacetic acid-d1 (TFA-d1)Highly acidicUseful for compounds that are soluble in strong acids.Third-line (Co-solvent)

Experimental Protocols

Protocol 1: Use of Solvent Mixtures

This protocol describes the use of a binary solvent system to enhance the solubility of this compound.

Objective: To dissolve the sample in a mixture of a good solvent and a compatible co-solvent to achieve sufficient concentration for NMR analysis.

Materials:

  • This compound sample

  • DMSO-d6

  • Chloroform-d (CDCl3)

  • NMR tube and cap

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh an appropriate amount of this compound directly into the NMR tube.

  • Add a small volume of DMSO-d6 (e.g., 50 µL) and attempt to dissolve the sample by vortexing.

  • Gradually add CDCl3 in increments (e.g., 100 µL at a time) up to a total volume of approximately 0.6-0.7 mL.

  • After each addition of CDCl3, vortex the sample thoroughly to aid dissolution.

  • Visually inspect the solution for any undissolved solid. If the sample is fully dissolved, proceed with NMR analysis.

  • If solubility is still insufficient, consider gentle warming or sonication.

Protocol 2: High-Temperature NMR

This protocol outlines the procedure for acquiring an NMR spectrum at an elevated temperature to improve the solubility of this compound.

Objective: To leverage increased temperature to enhance the solubility of the compound directly in the NMR probe.

Materials:

  • This compound sample

  • DMSO-d6 (due to its high boiling point)

  • NMR tube and cap (ensure it is rated for high temperatures)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Prepare a sample of this compound in DMSO-d6 as you would for a standard room temperature experiment.

  • Insert the sample into the NMR spectrometer.

  • Access the variable temperature controls of the spectrometer software.

  • Increase the temperature in a stepwise manner, for example, in 10°C increments. Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Monitor the sample's solubility and the quality of the NMR signal (lock and shim) as the temperature increases.

  • Acquire the NMR spectrum once a satisfactory temperature for dissolution is reached (e.g., 50-80°C).

  • After the experiment, gradually decrease the temperature back to room temperature before removing the sample.

Caution: Always operate within the safe temperature limits of the solvent and the NMR probe.

Signaling Pathways and Logical Relationships

The decision-making process for solvent selection can be visualized as a logical flow based on the polarity of the analyte.

G cluster_1 Solvent Selection Logic compound_polarity Assess Compound Polarity (this compound is relatively non-polar) non_polar_solvent Try Non-polar Solvents (e.g., CDCl3, Benzene-d6) compound_polarity->non_polar_solvent Non-polar tendency polar_aprotic_solvent Try Polar Aprotic Solvents (e.g., DMSO-d6, Acetone-d6) compound_polarity->polar_aprotic_solvent If insoluble in non-polar solubility_check Soluble? non_polar_solvent->solubility_check polar_protic_solvent Try Polar Protic Solvents (e.g., CD3OD, D2O) polar_aprotic_solvent->polar_protic_solvent If still insoluble troubleshoot Proceed to Troubleshooting Guide polar_protic_solvent->troubleshoot solubility_check->polar_aprotic_solvent No proceed Proceed to NMR solubility_check->proceed Yes

Caption: A logical diagram for selecting an appropriate NMR solvent based on compound polarity.

References

Technical Support Center: 9-Fluorenone Hydrazone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Fluorenone (B1672902) Hydrazone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and handling of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is 9-fluorenone hydrazone and what are its common applications?

This compound is an organic compound that is a derivative of 9-fluorenone. It is a yellow to orange crystalline solid.[1] It serves as a valuable building block in organic synthesis for creating more complex molecules with potential biological and pharmaceutical activities.[1] Additionally, it is used as a reagent for the detection and analysis of carbonyl compounds and as a modifier in chromatography to enhance the separation of various substances.[1]

Q2: What are the primary stability concerns when working with this compound and its derivatives?

The main stability concern for this compound and its derivatives is hydrolysis of the C=N (imine) bond. This reaction is pH-dependent and can lead to the degradation of the compound back to 9-fluorenone and the corresponding hydrazine (B178648). Other potential stability issues include susceptibility to strong oxidizing agents and potential, though less common, thermal and photolytic degradation.

Q3: How does pH affect the stability of this compound?

The stability of the hydrazone linkage is significantly influenced by pH. Generally, hydrazones are more susceptible to hydrolysis under acidic conditions.[2] this compound, being derived from an aromatic ketone, is expected to be relatively stable at neutral pH (around 7.4). As the pH becomes more acidic, the rate of hydrolysis increases.[2]

Q4: Are there any specific storage recommendations for this compound?

Yes, proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] It should be stored away from incompatible materials, particularly strong oxidizing agents.[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, handling, and use of this compound and its derivatives.

Issue 1: Low Yield During Synthesis

Problem: The yield of this compound from the reaction of 9-fluorenone and hydrazine is lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is allowed to proceed until the starting material (9-fluorenone) is consumed.
Suboptimal Reaction Temperature - Ensure the reaction is heated to an appropriate temperature, typically reflux in ethanol.
Side Reaction: Azine Formation - Use a slight excess of hydrazine to minimize the reaction of the hydrazone product with unreacted 9-fluorenone.
Product Loss During Workup - Cool the reaction mixture sufficiently to ensure complete precipitation of the product before filtration. - Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.
Issue 2: Product Instability in Solution

Problem: The this compound derivative appears to be degrading in solution during an experiment.

Potential Cause Troubleshooting Steps
Hydrolysis due to Acidic pH - Check the pH of your solution. If acidic, consider using a buffer to maintain a neutral or slightly basic pH. - If the experiment requires acidic conditions, be aware of the potential for hydrolysis and consider the timeframe of the experiment.
Presence of Oxidizing Agents - Ensure that the solvents and other reagents are free from strong oxidizing agents.
Exposure to Light (Photodegradation) - Protect the solution from direct light by using amber vials or covering the reaction vessel with aluminum foil.
Elevated Temperature - If the experiment does not require high temperatures, try to maintain the solution at room temperature or below.

Data Presentation: Stability of Aromatic Hydrazones

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides representative data on the pH-dependent stability of aromatic hydrazones, which are structurally similar and exhibit comparable stability profiles.

Table 1: pH-Dependent Hydrolytic Stability of Representative Aromatic Hydrazones

Hydrazone TypepHTemperature (°C)Half-life (t½)
Aromatic Hydrazone5.537Hours to a few days
Aromatic Hydrazone7.437Generally stable, with slow hydrolysis over extended periods (days to weeks)

Note: This data is illustrative for aromatic hydrazones. The exact stability of a specific this compound derivative will depend on its unique substituents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 9-Fluorenone

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 9-fluorenone in ethanol.

  • Add a slight molar excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the 9-fluorenone spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values.[5][6]

Materials:

  • This compound derivative

  • HPLC-grade acetonitrile (B52724) and water

  • Buffer solutions at desired pH values (e.g., pH 5.0, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a stock solution of the this compound derivative in acetonitrile.

  • Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the working solutions at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and transfer it to an HPLC vial.

  • Analyze the samples by HPLC. The mobile phase should be optimized to achieve good separation of the parent compound and its potential degradation products (9-fluorenone).

  • Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation and calculate the half-life at each pH.

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

Troubleshooting_Yield start Low Yield of this compound check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_product Side Product Formation? check_reaction->side_product extend_time Extend Reaction Time incomplete->extend_time Yes check_temp Check Reaction Temperature incomplete->check_temp No end_node Improved Yield extend_time->end_node adjust_temp Adjust to Reflux check_temp->adjust_temp adjust_temp->end_node check_ratio Use Slight Excess of Hydrazine side_product->check_ratio Yes workup_loss Product Loss During Workup? side_product->workup_loss No check_ratio->end_node optimize_workup Optimize Cooling and Washing Steps workup_loss->optimize_workup Yes workup_loss->end_node No optimize_workup->end_node

Caption: A decision-making flowchart for troubleshooting low yields in this compound synthesis.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution in Acetonitrile prep_working Dilute in Buffers (pH 5.0, pH 7.4) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis (C18 Column, UV Detection) sampling->hplc data Quantify Peak Area of Parent Compound hplc->data calc Calculate Degradation Rate and Half-life (t½) data->calc

Caption: A streamlined workflow for assessing the hydrolytic stability of this compound derivatives.

References

Validation & Comparative

A Comparative Guide to Hydrazone-Based Sensors for Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazone-based chemosensors have become a significant area of interest for the detection of heavy metal ions due to their straightforward synthesis, structural modularity, and versatile coordination chemistry.[1][2] These organic molecules can be readily designed to exhibit distinct changes in their optical properties, such as color or fluorescence, upon binding with specific metal ions. This allows for the development of highly sensitive and selective sensors for environmental monitoring, biological imaging, and industrial process control.[3][4]

The core of these sensors is the hydrazone functional group (-C=N-NH-), which provides effective coordination sites (typically nitrogen and oxygen atoms) for metal ions.[5] This interaction alters the sensor's electronic structure, leading to measurable signals. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).[3] This guide provides an objective comparison of various hydrazone-based sensors, supported by performance data and detailed experimental protocols.

Performance Comparison of Hydrazone-Based Sensors

The efficacy of a chemosensor is determined by several key parameters, including its selectivity towards a target ion, its limit of detection (LOD), response time, and the medium in which it operates. The following table summarizes the performance of recently developed hydrazone-based sensors for the detection of various heavy metal ions.

Sensor/Probe NameTarget Ion(s)Detection MethodLimit of Detection (LOD)Solvent/MediumStoichiometry (Sensor:Ion)Ref.
Fluorescein-Thiazole HydrazoneHg²⁺Fluorescence (Turn-on)0.23 µMH₂O-DMSO (8:2)1:1[6]
Quinoxaline-Naphthaldehyde HydrazoneCu²⁺Colorimetric10.0 µM (naked-eye)THF-HEPES buffer (9:1)2:1[7]
Diarylethene-Benzophenone HydrazoneCu²⁺Colorimetric & Fluorescence (Turn-off)1.45 µMMethanol (B129727)2:1[8]
(1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazineCu²⁺Colorimetric0.64 µMEthanolic solution1:1[9]
Rhodamine-Anthraquinone HydrazoneAl³⁺, Cu²⁺Fluorescence (Turn-on)8.3 nM (Al³⁺), 0.29 µM (Cu²⁺)Not SpecifiedN/A[3]
Phenothiazine-Thiophene HydrazoneHg²⁺Fluorescence (Turn-off)4.4 nMNot SpecifiedN/A[4]
Pyridine-2,6-dicarboxamide HydrazonePb²⁺Fluorescence2.31 µMNot SpecifiedN/A[4]
Dicyanomethylene Dihydrofuran HydrazoneCd²⁺Colorimetric10-250 ppm rangeAqueous mediaN/A[10]
Fluorescein Hydrazone DerivativeHg²⁺Fluorescence (Turn-on)137 nMH₂O-Acetonitrile (1:9)1:1[11]
Tricyanofuranhydrazone (TCFH)Cu²⁺Colorimetric (Paper Strip)ppm rangeAqueous mediaN/A[12]

Signaling Pathways and Experimental Workflows

The interaction between a hydrazone sensor and a metal ion initiates a signaling cascade that results in an observable output. These interactions and the general procedure for their evaluation can be visualized as follows.

Diagram 1: General 'Turn-On' Fluorescence Mechanism cluster_0 Sensor Ground State cluster_1 Sensing Event cluster_2 Sensor Excited State S0 Hydrazone Sensor (Low Fluorescence) PET Photoinduced Electron Transfer (PET) [Quenching Pathway] S0->PET Excitation (hν) Metal Heavy Metal Ion (Mⁿ⁺) S0->Metal Binding PET->S0 Non-radiative decay Complex [Sensor-Mⁿ⁺] Complex (High Fluorescence) S1 Excited State Complex->S1 Excitation (hν) Fluorescence Fluorescence Emission (Turn-On Signal) S1->Fluorescence Relaxation

Diagram 1: General 'Turn-On' Fluorescence Mechanism

Diagram 2: General Colorimetric Sensing Mechanism Sensor Hydrazone Sensor (Colorless / Original Color) λ_max1 Metal Heavy Metal Ion (Mⁿ⁺) Sensor->Metal Coordination Complex [Sensor-Mⁿ⁺] Complex (New Color) λ_max2 Sensor->Complex Binding ICT Intramolecular Charge Transfer (ICT) Altered Complex->ICT Output Visual Color Change & Shift in Absorption Spectrum ICT->Output

Diagram 2: General Colorimetric Sensing Mechanism

Diagram 3: Experimental Workflow for Sensor Evaluation Start Start Synth Synthesis & Characterization of Hydrazone Sensor Start->Synth Stock Prepare Stock Solutions (Sensor & Metal Ions) Synth->Stock Screen Selectivity Screening (Add various ions to sensor) Stock->Screen Selectivity Selective Response? Screen->Selectivity Titration Spectroscopic Titration (UV-Vis / Fluorescence) Selectivity->Titration Yes End End Selectivity->End No Analysis Data Analysis Titration->Analysis LOD Calculate LOD & Binding Constant Analysis->LOD Stoich Determine Stoichiometry (e.g., Job's Plot) Analysis->Stoich LOD->End Stoich->End

Diagram 3: Experimental Workflow for Sensor Evaluation

Experimental Protocols

The following are generalized methodologies for the synthesis and evaluation of hydrazone-based heavy metal sensors, based on common laboratory practices.[5][9]

1. General Synthesis of Hydrazone Sensors

Hydrazone sensors are typically synthesized via a one-step condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound (aldehyde or ketone).[3]

  • Materials: Hydrazine derivative (e.g., Rhodamine B hydrazide, 2-hydrazinylpyridine), aldehyde/ketone compound (e.g., 2-hydroxy-1-naphthaldehyde), ethanol (B145695) or methanol as solvent, and a catalytic amount of acid (e.g., acetic acid).

  • Procedure:

    • Dissolve equimolar amounts of the hydrazine derivative and the carbonyl compound in a suitable volume of ethanol in a round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure hydrazone sensor.

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2. Preparation of Stock Solutions

  • Sensor Stock Solution: Prepare a stock solution of the synthesized hydrazone sensor (e.g., 1.0 mM) in an appropriate solvent (e.g., DMSO, acetonitrile, or methanol).

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, Hg(NO₃)₂, Pb(OAc)₂, CdCl₂) in deionized water or the same solvent as the sensor to ensure miscibility.

3. Spectroscopic Analysis (UV-Vis and Fluorescence)

  • Selectivity Test:

    • In a series of cuvettes, place a fixed amount of the sensor solution (e.g., to a final concentration of 10 µM).

    • Add a molar excess (e.g., 2-10 equivalents) of different metal ion solutions to each cuvette.

    • Record the UV-Vis absorption or fluorescence emission spectra and note any significant changes in the presence of a specific ion.

  • Titration Experiment:

    • To a cuvette containing the sensor solution (e.g., 10 µM), incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, mix thoroughly and allow the system to equilibrate (typically 1-5 minutes).

    • Record the spectrum. Observe the changes in absorbance at the maximum wavelength (λmax) or the fluorescence intensity at the emission maximum (λem).[7]

4. Determination of Limit of Detection (LOD)

The LOD is calculated from the titration data to determine the lowest concentration of the metal ion that can be reliably detected.

  • Procedure:

    • Measure the fluorescence or absorbance of blank samples (sensor solution without the metal ion) at least 10 times to determine the standard deviation of the blank (σ).

    • Plot the absorbance/fluorescence intensity versus the concentration of the added metal ion. The slope (S) of the linear portion of this calibration curve is determined.

    • The LOD is calculated using the formula: LOD = 3σ / S .[8]

5. Determination of Binding Stoichiometry (Job's Plot)

Job's plot is a continuous variation method used to determine the binding stoichiometry of the sensor-metal complex.[9]

  • Procedure:

    • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied from 0 to 1.

    • Measure the absorbance or fluorescence intensity for each solution at the wavelength of maximum change.

    • Plot the change in absorbance/fluorescence (ΔA or ΔF) against the mole fraction of the sensor.

    • The mole fraction at which the maximum value is observed indicates the stoichiometry. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 2:1 (sensor:ion) complex.[7]

References

comparative performance of fluorene-based hole transporting materials in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of materials. Among these, fluorene-based compounds have emerged as a promising class of hole transporting materials (HTMs) due to their high thermal stability, excellent charge carrier mobility, and tunable optoelectronic properties. This guide provides a comparative analysis of the performance of various fluorene-based HTMs, supported by experimental data, to aid researchers in the selection and design of next-generation OLED devices.

Performance Comparison of Fluorene-Based HTMs

The efficacy of a hole transporting material is paramount to the overall performance of an OLED. Key metrics include hole mobility (μh), which dictates the ease of charge transport; thermal stability, represented by the glass transition temperature (Tg) and decomposition temperature (Td); and the resulting device efficiencies, such as current efficiency (CE), power efficiency (PE), and external quantum efficiency (EQE). The following tables summarize the performance of several notable fluorene-based HTMs in comparison to the widely used N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) and N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD).

MaterialHole Mobility (μh) (cm²/Vs)Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (E_T) (eV)Reference Device Emitter
SFAF 1.9 x 10⁻³---Green Phosphorescent
2M-DDF 4.35 x 10⁻⁴---Alq₃ (Tris(8-hydroxyquinolinato)aluminium)
DDF 2.35 x 10⁻⁴---Alq₃
4M-DDF 1.55 x 10⁻⁴---Alq₃
TPD 1.0 x 10⁻⁴---Alq₃
V-PFPDPA ---2.72Green Phosphorescent
V-HFPDPA ---2.73Green Phosphorescent
NPB ----Green Phosphorescent

Table 1: Key Physical and Electronic Properties of Selected Fluorene-Based HTMs and Standard Materials.

MaterialCurrent Efficiency (CE) (cd/A)Power Efficiency (PE) (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V_on) (V)Maximum Luminance (L_max) (cd/m²)
SFAF 63.80--2.2191,127
2M-DDF 4.78--3.821,412
TPD ----4,106
TFB 2.90--2.415,211
V-HFPDPA based 81.06-23.25--
NPB based ~30-40-~10-15--

Table 2: Electroluminescent Performance of OLEDs Employing Selected Fluorene-Based HTMs and Standard Materials. [1][2][3] Note: The performance of OLEDs is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials. The data presented represents values reported in specific studies and may vary.[4]

Experimental Protocols

To ensure the reproducibility and accurate comparison of HTM performance, standardized experimental protocols are crucial. Below are detailed methodologies for key characterization techniques.

Measurement of Hole Mobility

The hole mobility of HTMs is a critical parameter and is commonly determined using the space-charge-limited current (SCLC) method.[1]

Device Structure for Hole-Only Measurement:

ITO / PEDOT:PSS / HTM / Au[1]

Protocol:

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • HTM Deposition: The fluorene-based HTM is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coated on top of the PEDOT:PSS layer. The film is then annealed to remove any residual solvent.

  • Top Electrode Deposition: A gold (Au) top electrode is deposited via thermal evaporation through a shadow mask to define the active area of the device.

  • Measurement: The current density-voltage (J-V) characteristics of the hole-only device are measured using a source meter. The hole mobility (μh) is then calculated from the SCLC region of the J-V curve using the Mott-Gurney law:

    J = (9/8) * ε₀ * εᵣ * μh * (V²/d³)

    where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.

Thermal Stability Analysis

The thermal stability of HTMs is essential for the long-term operational stability of OLEDs. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used for this evaluation.[5]

Protocol:

  • Sample Preparation: A small amount (typically 5-10 mg) of the fluorene-based HTM powder is placed in an alumina (B75360) or platinum pan.

  • Thermogravimetric Analysis (TGA): The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[5]

  • Differential Scanning Calorimetry (DSC): The sample is subjected to a controlled temperature program (heating and cooling cycles) under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to a reference. The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[5]

OLED Device Fabrication and Characterization

The overall performance of a fluorene-based HTM is ultimately assessed by its performance in a complete OLED device.

Typical OLED Device Structure:

ITO / HTM / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al[1]

Protocol:

  • Substrate Preparation: As described in the hole mobility measurement protocol.

  • Organic Layer Deposition: The HTM, EML, and ETL are sequentially deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[4] The thickness of each layer is carefully controlled using a quartz crystal microbalance.

  • Cathode Deposition: A thin layer of lithium fluoride (B91410) (LiF) followed by an aluminum (Al) layer are thermally evaporated to form the cathode.[1]

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.[4]

  • Characterization: The current-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer to determine the emission color and purity.[4]

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the interplay between different components and processes.

G OLED Fabrication and Characterization Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Device Characterization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htm_dep HTM Deposition uv_ozone->htm_dep eml_dep EML Deposition htm_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep cathode_dep Cathode Deposition (LiF/Al) etl_dep->cathode_dep encap Encapsulation (Glovebox) cathode_dep->encap jvl_meas J-V-L Measurement el_spec EL Spectra Measurement encap->jvl_meas encap->el_spec G HTM Characterization Pathway cluster_thermal Thermal Properties cluster_electrical Electrical Properties cluster_device Device Performance HTM Fluorene-Based HTM TGA TGA HTM->TGA Td DSC DSC HTM->DSC Tg SCLC SCLC Measurement HTM->SCLC μh OLED_fab OLED Fabrication HTM->OLED_fab CE, PE, EQE EL_char Electroluminescence OLED_fab->EL_char CE, PE, EQE G Structure-Property Relationship in Fluorene HTMs cluster_structure Molecular Structure cluster_properties Material Properties & Performance core Fluorene Core mobility Hole Mobility (μh) core->mobility stability Thermal Stability (Tg, Td) core->stability substituents Peripheral Substituents (e.g., Arylamines, Alkyl Chains) substituents->mobility substituents->stability energy_levels Energy Levels (HOMO, LUMO) substituents->energy_levels linkage Linkage Position (e.g., C2, C7, C9) linkage->mobility linkage->energy_levels efficiency Device Efficiency (CE, PE, EQE) mobility->efficiency stability->efficiency energy_levels->efficiency

References

A Comparative Analysis of the Antimicrobial Efficacy of 9-Fluorenone Hydrazone Derivatives and Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning their attention to synthetic heterocyclic compounds. Among these, 9-fluorenone (B1672902) hydrazone derivatives and Schiff bases have emerged as promising scaffolds for the development of new anti-infective drugs. This guide provides a comprehensive comparison of the antimicrobial activities of these two classes of compounds, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers and drug development professionals in their pursuit of next-generation therapeutics.

Executive Summary

Both 9-fluorenone hydrazone derivatives and Schiff bases exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Schiff bases, as a class, have been more extensively studied and have demonstrated potent antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable or even superior to existing antibiotics.[1][2] this compound derivatives, while also showing antimicrobial potential, have in some studies demonstrated more modest activity, particularly against multidrug-resistant strains.[3][4][5] However, the structural versatility of both compound classes allows for significant optimization of their antimicrobial efficacy. The core chemical structures of these compounds, particularly the azomethine group (>C=N–), are crucial for their biological activity.[1][2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative this compound derivatives and Schiff bases against a selection of pathogenic microorganisms.

Compound ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Derivatives Fluorenyl-hydrazonothiazole derivativesStaphylococcus aureus (MRSA)>256[3][4][5]
Escherichia coli>256[3][4][5]
Klebsiella pneumoniae>256[3][4][5]
Pseudomonas aeruginosa>256[3][4][5]
Candida albicans>256[3][4][5]
Schiff Bases 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamidesStaphylococcus epidermidis7.81[1]
Benzimidazole-based Schiff basesStaphylococcus aureus0.25[1]
Cinnamyl Schiff basesCryptococcus neoformans1.33
Isatin Schiff basesPseudomonas aeruginosa78[1]
Bis indole-based Schiff basesEscherichia coli37 (IZD in mm)[1]

Note: The data presented are from various studies and experimental conditions may differ. Direct comparison should be made with caution. IZD refers to the Inhibition Zone Diameter.

Experimental Protocols

The antimicrobial activity data presented in this guide were primarily obtained using the following standard experimental methodologies:

Broth Microdilution Method

This technique is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

  • Preparation of Compounds: The test compounds (this compound derivatives or Schiff bases) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL)).

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar (B569324) Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[9][10][11]

  • Preparation of Agar Plates: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A specific volume of the test compound solution (dissolved in a suitable solvent) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Visualizing the Science

To better understand the processes and concepts discussed, the following diagrams have been generated.

G General Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound_Prep Prepare stock solutions of This compound Derivatives and Schiff Bases Serial_Dilution Perform serial dilutions in 96-well plate (Broth Microdilution) Compound_Prep->Serial_Dilution Agar_Inoculation Inoculate agar surface and create wells (Agar Well Diffusion) Compound_Prep->Agar_Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Serial_Dilution Inoculum_Prep->Agar_Inoculation Incubate_Plates Incubate plates at appropriate temperature and duration Serial_Dilution->Incubate_Plates Agar_Inoculation->Incubate_Plates MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubate_Plates->MIC_Determination Zone_Measurement Measure Zone of Inhibition Incubate_Plates->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing.

G Structural Comparison of Antimicrobial Scaffolds cluster_hydrazone This compound Derivative cluster_schiff_base Schiff Base Fluorenone Fluorenone Moiety Hydrazone_Linkage Hydrazone Linkage (C=N-NH) Fluorenone->Hydrazone_Linkage Substituent_R1 Variable Substituent (R1) Hydrazone_Linkage->Substituent_R1 Aryl_Aldehyde Aromatic Aldehyde/Ketone Azomethine_Group Azomethine Group (C=N) Aryl_Aldehyde->Azomethine_Group Substituent_R2 Variable Substituent (R2) Azomethine_Group->Substituent_R2

Caption: Key structural features of the two compound classes.

G Proposed Mechanisms of Antimicrobial Action Compound_Class This compound Derivatives & Schiff Bases Cell_Wall Inhibition of Cell Wall Synthesis Compound_Class->Cell_Wall DNA_Gyrase Inhibition of DNA Gyrase Compound_Class->DNA_Gyrase Cell_Membrane Disruption of Cell Membrane Integrity Compound_Class->Cell_Membrane Other_Enzymes Inhibition of Other Essential Enzymes Compound_Class->Other_Enzymes

Caption: General mechanisms of antimicrobial action.

Mechanism of Action

The precise mechanisms by which this compound derivatives and Schiff bases exert their antimicrobial effects are still under investigation, but several key pathways have been proposed. The presence of the azomethine group in both classes of compounds is thought to be crucial for their biological activity. This functional group can form hydrogen bonds with the active sites of various cellular enzymes, leading to their inhibition and disruption of normal cellular processes.

For some hydrazone derivatives, inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, has been suggested as a potential mechanism of action.[12] Other proposed mechanisms for both classes of compounds include the inhibition of cell wall synthesis, which is vital for bacterial integrity, and the disruption of the cell membrane, leading to leakage of cellular contents and cell death. The lipophilicity of these compounds, often enhanced by specific substituents, can facilitate their transport across the microbial cell membrane, increasing their intracellular concentration and, consequently, their antimicrobial efficacy.

Conclusion

Both this compound derivatives and Schiff bases represent valuable and promising platforms for the development of novel antimicrobial agents. While Schiff bases currently have a more extensive body of research demonstrating potent activity, the structural adaptability of 9-fluorenone hydrazones suggests significant potential for optimization. Further research focusing on structure-activity relationships (SAR), elucidation of precise mechanisms of action, and in vivo efficacy studies is warranted to fully explore the therapeutic potential of these compound classes in the fight against infectious diseases. This guide serves as a foundational resource for researchers to navigate the existing data and to inform future directions in the design and synthesis of more effective antimicrobial drugs.

References

Comparative Reactivity of 9-Fluorenone Hydrazone and Other Aromatic Hydrazones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of hydrazones is paramount for their effective application in synthesis, bioconjugation, and materials science. This guide provides a comprehensive comparison of the reactivity of 9-fluorenone (B1672902) hydrazone with other common aromatic hydrazones, supported by experimental data and detailed protocols.

9-Fluorenone hydrazone, derived from the rigid, planar fluorenone core, exhibits distinct reactivity patterns when compared to hydrazones of other aromatic ketones such as benzophenone (B1666685) and acetophenone (B1666503). These differences are primarily governed by electronic and steric factors inherent to their molecular structures. This guide will delve into a comparative analysis of their reactivity in key chemical transformations, including hydrazone formation, stability under varying pH conditions, participation in cycloaddition reactions, and susceptibility to Wolff-Kishner reduction.

I. Hydrazone Formation: A Kinetic Comparison

The formation of hydrazones from their corresponding ketones is a reversible reaction influenced by factors such as pH, temperature, and the electronic nature of the carbonyl compound. Electron-withdrawing groups on the aromatic ring of the ketone generally accelerate the rate of hydrazone formation by increasing the electrophilicity of the carbonyl carbon.

Table 1: Qualitative Comparison of Hydrazone Formation Rates

HydrazoneParent KetoneStructural FeaturesExpected Relative Rate of Formation
This compound9-FluorenoneRigid, planar, fused aromatic systemFast
Benzophenone HydrazoneBenzophenoneTwo phenyl rings with rotational freedomModerate
Acetophenone HydrazoneAcetophenoneOne phenyl ring and one methyl groupSlower than aromatic ketones

Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy

This protocol allows for the determination of the rate of hydrazone formation by monitoring the change in absorbance over time.

Materials:

  • Aromatic ketone (e.g., 9-fluorenone, benzophenone, acetophenone)

  • Hydrazine (B178648) hydrate (B1144303)

  • Ethanol (or other suitable solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the aromatic ketone and hydrazine hydrate in ethanol.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).

  • In a quartz cuvette, mix the ketone solution with the solvent.

  • Initiate the reaction by adding a small volume of the hydrazine hydrate stock solution to the cuvette and mix quickly.

  • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the resulting hydrazone at regular time intervals.

  • Continue data collection until the reaction reaches completion (i.e., the absorbance value stabilizes).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the reactant in excess.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1. Experimental workflow for the kinetic analysis of hydrazone formation.

II. pH Stability of Aromatic Hydrazones

The stability of the hydrazone bond is critically dependent on pH. Generally, hydrazones are relatively stable at neutral and basic pH but are susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature exploited in drug delivery systems for the controlled release of therapeutic agents.

Aromatic hydrazones are generally more stable to hydrolysis than their aliphatic counterparts due to the delocalization of electrons from the aromatic ring into the C=N bond.[1] The specific structure of the aromatic ketone also influences stability.

Table 2: Qualitative Comparison of Hydrazone pH Stability

HydrazoneStructural FeaturesExpected Relative Stability to Acid Hydrolysis
This compoundRigid, conjugated systemHigh
Benzophenone HydrazoneConjugated system with rotational freedomModerate to High
Acetophenone HydrazoneLess extensive conjugationModerate

Experimental Protocol: Determination of Hydrazone Stability at Different pH

This protocol outlines a method to compare the hydrolytic stability of different hydrazones.

Materials:

  • Purified aromatic hydrazones (e.g., this compound, benzophenone hydrazone)

  • Buffer solutions of various pH values (e.g., pH 4, 5, 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of the hydrazones in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Dilute a known amount of the hydrazone stock solution into the different pH buffer solutions to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time points, withdraw aliquots from each solution.

  • Immediately analyze the aliquots by HPLC to quantify the amount of remaining hydrazone.

  • Plot the percentage of remaining hydrazone against time for each pH value to determine the hydrolysis rate.

G

Figure 2. Workflow for comparing the pH stability of hydrazones.

III. Cycloaddition Reactions

Hydrazones can act as 1,3-dipoles in cycloaddition reactions, providing a versatile route to synthesize five-membered heterocyclic compounds like pyrazolines and pyrazoles. The reactivity of the hydrazone in these reactions is influenced by its electronic and steric properties.

While specific comparative yield data for the [3+2] cycloaddition of this compound versus other aromatic hydrazones is scarce, the electron-deficient nature of the C=N bond in this compound, influenced by the fluorenone moiety, is expected to make it a reactive partner in such reactions.

Table 3: Expected Reactivity in [3+2] Cycloaddition Reactions

HydrazoneElectronic Nature of C=N bondExpected Reactivity as a 1,3-Dipole
This compoundMore electron-deficientHigh
Benzophenone HydrazoneElectron-deficientModerate to High
Acetophenone HydrazoneLess electron-deficientModerate

Experimental Protocol: [3+2] Cycloaddition of Aromatic Hydrazones

This protocol describes a general procedure for the 1,3-dipolar cycloaddition of an aromatic hydrazone with a dipolarophile.

Materials:

  • Aromatic hydrazone

  • Dipolarophile (e.g., an alkene or alkyne)

  • Suitable solvent (e.g., toluene, xylene)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the aromatic hydrazone and the dipolarophile in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.

  • Characterize the product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine the yield.

G

Figure 3. General workflow for a [3+2] cycloaddition reaction of a hydrazone.

IV. Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate ketones and aldehydes to their corresponding alkanes. The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at high temperatures. The stability and reactivity of the hydrazone can influence the efficiency of the reduction.

The rigid structure of this compound may influence its reactivity in the Wolff-Kishner reduction. While quantitative comparative studies are limited, a palladium-catalyzed variation of the Wolff-Kishner reaction has been reported for this compound.[2]

Table 4: Qualitative Comparison of Suitability for Wolff-Kishner Reduction

HydrazoneStructural FeaturesExpected Ease of Reduction
This compoundRigid, planar systemFavorable
Benzophenone HydrazoneSterically hinderedMay require harsh conditions
Acetophenone HydrazoneLess sterically hinderedGenerally proceeds well

Experimental Protocol: Wolff-Kishner Reduction of an Aromatic Hydrazone (Huang-Minlon Modification)

This modified protocol is a one-pot procedure that is often more convenient than the original Wolff-Kishner reaction.

Materials:

  • Aromatic ketone

  • Hydrazine hydrate (85% solution)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol (solvent)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aromatic ketone, diethylene glycol, and hydrazine hydrate.

  • Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.

  • Add potassium hydroxide pellets to the reaction mixture.

  • Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200°C.

  • Reattach the reflux condenser and continue to heat the mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting alkane by distillation or chromatography.

G

Figure 4. Simplified workflow of the Huang-Minlon modification of the Wolff-Kishner reduction.

References

comparative analysis of the electronic properties of fluorene-based hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorene-based hydrazones are a class of organic compounds attracting significant interest in materials science and medicinal chemistry. Their unique molecular structure, combining the rigid, electron-rich fluorene (B118485) core with the versatile hydrazone linker, gives rise to tunable electronic and photophysical properties. These characteristics make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as active components in therapeutic agents.[1]

This guide provides a comparative analysis of the electronic properties of these materials, supported by experimental data and detailed methodologies. We will explore how structural modifications influence key electronic parameters, offering insights for the rational design of novel fluorene-based hydrazones with tailored functionalities.

Comparative Analysis of Electronic and Photophysical Properties

The electronic behavior of fluorene-based hydrazones is governed by the interplay between the fluorene unit, the hydrazone bridge (–C=N-NH–), and any additional substituent groups. These structural elements collectively determine the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical for charge injection, transport, and optical transitions.

Electrochemical Properties and Frontier Orbital Energy Levels

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of these molecules and to estimate their HOMO and LUMO energy levels. The oxidation potential is related to the HOMO level (the ability to donate an electron), while the reduction potential corresponds to the LUMO level (the ability to accept an electron). A smaller HOMO-LUMO energy gap generally leads to a red-shift in the absorption spectrum.[2]

Below is a summary of electrochemical data for 9-fluorenone (B1672902) hydrazone, the foundational molecule in this class, and other related compounds for comparison.

CompoundOxidation Potential (E_ox vs. Fc/Fc⁺) [V]HOMO Level (eV)Reduction Potential (E_red vs. Fc/Fc⁺) [V]LUMO Level (eV)Electrochemical Band Gap (eV)
9-Fluorenone HydrazoneData not available in sources-5.5 to -5.8¹Data not available in sources-2.0 to -2.6¹~3.2 - 3.5¹
Hydrazone Derivative 1¹+0.90-5.30-1.20-3.202.10
Hydrazone Derivative 2¹+0.87-5.27-0.80-3.601.67
Fluorene-Amine (DDF)⁵Not specified-5.32Not specified-2.133.19
Fluorene-Amine (2M-DDF)⁵Not specified-5.23Not specified-2.103.13

¹Theoretical values for this compound are estimated based on typical values for fluorene derivatives.[3] Data for Hydrazone Derivatives 1 and 2 are from a comparative study of hydrazone-substituted chromophores and are included to show the effect of molecular structure on hydrazone-specific redox properties.[4]

Photophysical Properties

The photophysical properties, such as UV-Vis absorption and fluorescence emission, are direct manifestations of the electronic structure. The absorption maximum (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

CompoundSolventAbsorption λ_max (nm)Emission λ_max (nm)Optical Band Gap (eV)
This compound²Methanol268, 298, 310, 368Not reported~3.1 (estimated)
Fluorene-Thiophene Dye (FTA)³Not specified572Not reported2.13
Fluorene-Acrylonitrile (FFA)³Not specified668Not reported1.83
Symmetrical Fluorene 1⁶THF366424~2.9 (estimated)
Symmetrical Fluorene 2⁶THF375430~2.8 (estimated)
Charge Transport Properties

For applications in electronic devices, the ability of a material to transport charge (electrons or holes) is paramount. This property is quantified by charge carrier mobility. Fluorene-based materials are known for their good hole-transporting capabilities.[3]

Material ClassHole Mobility (μ_h) [cm²/Vs]Electron Mobility (μ_e) [cm²/Vs]
Fluorene-based Hole Transporters⁵10⁻⁴ - 10⁻⁵Not typically measured
Hydrazone Thin Films¹⁰Characterized as HTLNot applicable

Note: HTL stands for Hole Transporting Layer, indicating qualitative function.

Structure-Property Relationships

The data reveals key relationships between the molecular structure of fluorene-based hydrazones and their electronic properties.

Caption: Relationship between molecular structure and electronic properties.

  • Influence of Substituents: Attaching electron-donating groups (like amines) to the fluorene core tends to raise the HOMO energy level, facilitating hole injection. Conversely, electron-withdrawing groups can lower the LUMO level, which is beneficial for electron transport.[5]

  • Effect of π-Conjugation: Extending the π-conjugated system, for instance by introducing additional aromatic rings, typically leads to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.[2]

  • Role of the Hydrazone Linker: The hydrazone moiety itself possesses both electron-donating (the -NH- group) and electron-accepting (the -C=N- group) characteristics. This dual nature allows for significant intramolecular charge transfer (ICT), which is often responsible for the strong optical and nonlinear optical properties observed in these compounds.[4]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data. The following sections outline standard protocols for the key characterization techniques.

Synthesis of this compound

This protocol describes a general synthesis for the parent compound, this compound.[1]

SynthesisWorkflow Start Start: 9-Fluorenone in Ethanol (B145695) Step1 Add Hydrazine (B178648) Hydrate (B1144303) (dropwise with stirring) Start->Step1 Step2 Reflux Reaction Mixture (e.g., 4 hours) Step1->Step2 Step3 Cool and Precipitate (Product crystallizes) Step2->Step3 Step4 Filter and Wash (with cold ethanol) Step3->Step4 End Final Product: This compound Step4->End

Caption: General workflow for the synthesis of this compound.

  • Dissolution: Prepare a solution of 9-fluorenone (1.0 g, 5.5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.[1]

  • Addition of Reagent: Add hydrazine hydrate (0.5 mL, 10.3 mmol) dropwise to the solution while stirring continuously.[1]

  • Reaction: Reflux the reaction mixture for approximately 4 hours. The progress can be monitored by thin-layer chromatography.[1]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Cyclic Voltammetry (CV)

CV is performed to determine the electrochemical properties of the compounds.

  • Preparation of Solution: Prepare a solution of the sample (typically 1 mM) in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[2]

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes before the measurement.

  • Measurement: Scan the potential at a set scan rate (e.g., 50-100 mV/s). Record the resulting current-voltage curve (voltammogram).

  • Calibration: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard to calibrate the potential values.

  • Data Analysis: Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_onset,ox (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_onset,red (vs. Fc/Fc⁺) + 4.8]

UV-Vis and Fluorescence Spectroscopy

These techniques are used to measure the absorption and emission properties of the molecules.

  • Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic-grade solvent (e.g., THF, chloroform, or cyclohexane) in a quartz cuvette. The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption Measurement: Place the cuvette in a UV-Vis spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance is denoted as λ_max.

  • Fluorescence Emission Measurement: Use a spectrofluorometer. Excite the sample at its absorption maximum (λ_max). Record the emission spectrum at longer wavelengths. The wavelength of maximum emission intensity is the emission λ_max.

  • Data Analysis: The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the formula:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

References

A Comparative Guide to Analytical Methods for the Detection of 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative and qualitative analysis of 9-fluorenone (B1672902) hydrazone. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative overview of common chromatographic and spectroscopic methods, along with alternative techniques, supported by available experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical method for 9-fluorenone hydrazone depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques that offer high resolution and sensitivity. UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for routine quantification. Other methods like Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE) offer alternative approaches with specific advantages.

While direct comparative performance data for validated methods for this compound is limited in publicly available literature, the following table summarizes the typical performance characteristics of these techniques based on data for other hydrazone compounds. This information can be used to guide the selection of a suitable method for development and validation for this compound.

MethodPrincipleTypical LODTypical LOQLinearity (R²)Accuracy (% Recovery)Precision (%RSD)
RP-HPLC-UV Separation based on polarity, UV detection0.002 - 0.20 µg/mL0.02 - 0.40 µg/mL> 0.99898 - 102%< 2%
GC-MS Separation by volatility, mass-based detectionLow ng/L to µg/L rangeLow ng/L to µg/L range> 0.99Not widely reported for hydrazonesNot widely reported for hydrazones
UV-Vis Measurement of light absorbance~1 µg/mL~3 µg/mL> 0.9999 - 101%< 2%
TLC Separation on a planar stationary phaseQualitative/Semi-quantitativeQualitative/Semi-quantitativeNot applicableNot applicableNot applicable
CE Separation in a capillary by electrophoresisng/mL rangeng/mL range> 0.99Not widely reported for hydrazones< 5%

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of hydrazone compounds, which can be adapted and validated for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 4.0) in a ratio of 60:40 (v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength of 272 nm has been used for a similar hydrazone).[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of this compound to establish the linear range and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly useful for the identification and quantification of volatile and thermally stable compounds. Derivatization may be necessary for non-volatile hydrazones.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of the analyte from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. If derivatization is required, react the this compound with a suitable agent to increase its volatility and thermal stability.

  • Validation: The method should be validated for linearity, accuracy, precision, LOD, and LOQ as described for the HPLC method.

UV-Vis Spectrophotometry

This method is based on the measurement of the absorption of light by this compound at a specific wavelength.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound across the UV-Vis spectrum.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

  • Validation: Validate the method for linearity, accuracy, precision, LOD, and LOQ.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the validation of an analytical method and a conceptual representation of the analytical signaling process.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: A typical workflow for the validation of an analytical method.

analytical_signal_pathway sample Sample containing This compound instrument Analytical Instrument (e.g., HPLC, GC-MS, UV-Vis) sample->instrument detector Detector instrument->detector signal Analytical Signal (e.g., Peak Area, Absorbance) detector->signal data Data Processing & Quantification signal->data result Concentration of This compound data->result

Caption: A conceptual diagram of the analytical signaling pathway.

Alternative Analytical Methods

Beyond the conventional methods, other techniques can be employed for the analysis of this compound.

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It can be used to monitor the progress of chemical reactions or to get a preliminary assessment of the purity of a sample. By comparing the retention factor (Rf) of the sample spot to that of a standard, one can identify the presence of this compound.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that uses an electric field to separate ions in a capillary. It offers high efficiency, short analysis times, and requires very small sample volumes. CE can be a powerful alternative to HPLC for the analysis of hydrazones, especially for complex mixtures.

References

performance review of hydrazone derivatives versus other materials in optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance of hydrazone derivatives against other leading materials in optoelectronic applications, supported by comparative data and experimental protocols.

Hydrazone derivatives are emerging as a versatile and cost-effective class of organic materials with significant potential in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][2] Their advantages include straightforward synthesis, high charge transporting capabilities, and tunable thermal and photophysical properties.[1][3] This guide provides a comparative analysis of hydrazone derivatives against established materials, presents key performance data, and outlines standardized experimental protocols for device fabrication and characterization.

Performance as Hole Transporting Materials (HTMs)

Hydrazone derivatives are most prominently used as Hole Transporting Materials (HTMs) in OLEDs and solar cells. Their performance is often benchmarked against industry-standard materials like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) and TCTA (Tris(4-carbazoyl-9-ylphenyl)amine). Key performance indicators for HTMs include hole mobility, ionization potential (which relates to the HOMO energy level), and the overall efficiency and stability they impart to a device.

Hydrazone-based materials can be synthesized through simple and clean condensation reactions, offering a significant cost advantage over materials that require more complex cross-coupling chemistry.[1][4] This simpler synthesis also leads to high reproducibility in device performance.[1]

Comparative Performance Data: Hydrazone Derivatives vs. Standard HTMs
Material ClassKey Compound ExampleHole Mobility (cm²/Vs)Ionization Potential / HOMO (eV)Device Efficiency (Metric)Reference
Hydrazone Polymer Polymer with triphenylamine (B166846) moieties> 10⁻⁵ (at 10⁶ V/cm)5.24–5.33Not specified in source
Hydrazone Small Molecule EDOT-MPHGood charge transporting propertiesFine-tunableSimilar to state-of-the-art materials in perovskite solar cells[1]
Standard HTM (Aryl-amine) NPB~10⁻⁴ - 10⁻³~5.4 - 5.6Widely used benchmark in efficient OLEDsGeneral Knowledge
Standard HTM (Carbazole) TCTA~10⁻³ - 10⁻²~5.7 - 5.9High triplet energy, used in TADF/Phosphorescent OLEDsGeneral Knowledge

Note: Direct comparison of mobility values can be challenging as they are highly dependent on the measurement technique (e.g., Time of Flight) and the applied electric field.

While some hydrazone derivatives may exhibit slightly lower hole mobility compared to high-end arylamine or carbazole (B46965) materials, their performance is often competitive enough for high-efficiency devices.[1] Furthermore, the molecular structure of hydrazones can be easily modified to fine-tune energy levels, which is crucial for optimizing charge injection and reducing voltage losses in devices like perovskite solar cells.[1]

Performance as Emissive Materials

While less common than their use as HTMs, hydrazone derivatives are also being explored as constituents in the emissive layer (EML) of OLEDs.[2] Their utility here is often as a fluorescent dopant or as part of a host-dopant system. Their performance is compared against fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Key metrics for emitters include:

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Luminance: The intensity of light emitted per unit area (cd/m²).

  • Color Purity: Defined by CIE (Commission Internationale de l'Eclairage) coordinates.

  • Stability/Lifetime: How long the device operates before its brightness degrades significantly.

Fluorescent materials, including some hydrazones, are limited to harvesting singlet excitons, which theoretically caps (B75204) their maximum internal quantum efficiency at 25%. In contrast, phosphorescent and TADF materials can harvest both singlet and triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100%.[5][6]

Recent advancements in blue OLEDs, for instance, have seen TADF materials achieve maximum EQEs of over 35%, and hyperfluorescent devices reaching 32.2%.[5] While specific high-efficiency emissive hydrazones are still under development, their potential lies in creating cost-effective and stable emitters, particularly for specific color applications.[2]

Experimental Protocols and Workflows

Objective comparison requires standardized testing. Below are generalized protocols for the fabrication and characterization of OLEDs, which can be adapted for devices using hydrazone derivatives.

Standard OLED Fabrication Protocol (Thermal Evaporation)
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) (15 minutes each). They are then dried in an oven. Immediately before use, the ITO surface is treated with UV-ozone or oxygen plasma to improve its work function for better hole injection.[7]

  • Vacuum Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).[7]

  • Layer Deposition: Organic and metal layers are deposited sequentially by heating the source materials in crucibles. The deposition rate and thickness are monitored using a quartz crystal microbalance. A typical multilayer device structure is as follows:[8]

    • Anode: Pre-cleaned ITO

    • Hole Injection Layer (HIL): e.g., MoO₃ (5 nm)[7]

    • Hole Transport Layer (HTL): Hydrazone derivative or standard material (e.g., NPB)

    • Emissive Layer (EML): Host material doped with an emitter (e.g., Alq₃)[9]

    • Electron Transport Layer (ETL): e.g., TPBi or Alq₃

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

    • Cathode: Aluminum (Al)

  • Encapsulation: After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin to protect the organic layers from oxygen and moisture.

Characterization Workflow

The performance of the fabricated OLEDs is evaluated through a series of optoelectronic measurements.[10]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: A source meter unit is used to apply a voltage across the device and measure the resulting current and light output. Luminance is measured with a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The emitted light is captured by a spectrometer to determine the emission peak, color coordinates (CIE), and full width at half maximum (FWHM).

  • Efficiency Calculations: From the J-V-L data, key performance metrics are calculated:

    • Current Efficiency (cd/A): Luminance / Current Density.

    • Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage).

    • External Quantum Efficiency (EQE %): Calculated from the EL spectrum, luminance, and current.

  • Device Lifetime: The operational stability is tested by subjecting the device to a constant current density and monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance).

Visualizing Concepts in Hydrazone-based Optoelectronics

To better illustrate the relationships and processes involved, the following diagrams are provided.

G A Electron Donating Group B Pi-Conjugated Bridge (π) C Electron Accepting Group D Hydrazone Core (-C=N-N-) Donor Donor Pi π-Bridge Donor->Pi Acceptor Acceptor Pi->Acceptor

Caption: General D-π-A structure of many hydrazone derivatives.

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) (e.g., Hydrazone Derivative) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Emitted Light EML->Light Recombination Cathode Cathode (Al) ETL->Cathode Electrons (e-)

Caption: Typical multi-layer architecture of an OLED device.

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Synthesis Material Synthesis (Hydrazone Derivative) Deposition Vacuum Thermal Evaporation of Layers Synthesis->Deposition Cleaning Substrate Cleaning (ITO Glass) Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Measurement J-V-L Measurement Encapsulation->Measurement Spectra EL Spectra & CIE Measurement->Spectra Analysis Efficiency & Lifetime Analysis Spectra->Analysis

Caption: Experimental workflow for OLED performance evaluation.

Conclusion

Hydrazone derivatives represent a highly promising class of materials for optoelectronics. As hole transporters, they offer a compelling balance of good charge transport properties, tunable energy levels, and a significant advantage in cost and synthetic simplicity over many established materials.[1][11] While their application as primary emitters is still an area of active research, their versatility and adaptability ensure they will continue to be a major focus in the development of next-generation OLEDs, solar cells, and other optoelectronic devices. Future research will likely focus on enhancing their charge mobility and thermal stability, as well as exploring novel molecular designs for high-efficiency emissive applications.[3]

References

Safety Operating Guide

Proper Disposal of 9-Fluorenone Hydrazone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 9-Fluorenone (B1672902) hydrazone, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to build trust by offering value beyond the product itself, making this a preferred source for laboratory safety and chemical handling information.

Immediate Safety and Handling Precautions

9-Fluorenone hydrazone is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure risks.

Protective EquipmentSpecifications
Eye Protection Goggles meeting European standard EN 166 or equivalent.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Long-sleeved lab coat.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[1][2][5]

Handling:

  • Avoid the formation of dust and aerosols.[5]

  • Ensure eyewash stations and safety showers are readily accessible.[1][4]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][5]

Disposal Plan: Operational and Logistical Procedures

There are two primary approaches for the disposal of this compound: direct disposal as hazardous waste and in-lab deactivation prior to disposal. The preferred and most straightforward method is direct disposal. In-lab deactivation should only be performed by trained personnel with a thorough understanding of the risks involved.

Option 1: Direct Disposal as Hazardous Waste (Recommended)

This method is the safest and most compliant approach for disposing of this compound.

Step-by-Step Procedure:

  • Containerization:

    • Ensure the this compound waste is in a suitable, properly sealed, and clearly labeled container.

    • The label should include the chemical name ("this compound"), the CAS number (13629-22-6), and appropriate hazard symbols.

  • Waste Segregation:

    • Store the waste container separately from incompatible materials, such as strong oxidizing agents.[1]

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the waste, including the amount and date of disposal, in accordance with your institution's and local regulations.

Experimental Protocols

Option 2: In-Lab Deactivation Prior to Disposal (For Experienced Personnel Only)

This protocol describes a method for the chemical deactivation of this compound through oxidation. This procedure should be performed with extreme caution in a certified chemical fume hood.

Principle: Hydrazones can be oxidized to less hazardous compounds. A common and effective method is oxidation with sodium hypochlorite (B82951) (bleach). The hydrazine (B178648) moiety is converted to nitrogen gas, while the fluorene (B118485) part is likely oxidized to 9-fluorenone and potentially further degraded.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Stir bar and stir plate

  • Large beaker (at least 10 times the volume of the waste solution)

  • Water

  • pH paper or meter

Detailed Methodology:

  • Preparation:

    • Don all required PPE and perform the entire procedure in a chemical fume hood.

    • For solid this compound, dissolve it in a minimal amount of a water-miscible solvent (e.g., acetone (B3395972) or ethanol).

    • Place the solution in the large beaker and dilute it with water to a concentration of approximately 1-2%.

    • Add a stir bar and begin stirring.

  • Neutralization (if acidic):

    • Check the pH of the solution. If it is acidic, neutralize it by slowly adding a dilute solution of sodium hydroxide.

  • Oxidation:

    • Slowly add the sodium hypochlorite solution to the stirring this compound solution. The addition should be dropwise or in small portions to control the reaction rate and temperature. The reaction is exothermic.

    • A general rule of thumb is to use a 2-3 fold molar excess of sodium hypochlorite to the amount of hydrazone.

    • Continue stirring for at least 2 hours to ensure the reaction is complete.

  • Quenching Excess Oxidant:

    • After the reaction is complete, test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant).

    • If excess oxidant is present, it can be quenched by adding a solution of sodium bisulfite or sodium thiosulfate (B1220275) dropwise until the test is negative.

  • Final Disposal:

    • The resulting solution should be neutralized (pH 6-8) before being disposed of down the drain with copious amounts of water, in accordance with local regulations. It is highly recommended to consult with your institution's EHS for guidance on the final disposal of the treated solution.

Caution: The oxidation of aromatic hydrazones can potentially produce chlorinated organic byproducts. Therefore, direct disposal as hazardous waste is the preferred method.

Mandatory Visualizations

Disposal_Workflow cluster_prep Preparation cluster_direct Option 1: Direct Disposal cluster_deactivate Option 2: In-Lab Deactivation start This compound Waste ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood container Secure in Labeled Container hood->container Recommended Path dissolve Dissolve and Dilute hood->dissolve Advanced Protocol segregate Segregate from Incompatibles container->segregate ehs Contact EHS/Waste Contractor segregate->ehs end_direct Dispose as Hazardous Waste ehs->end_direct oxidize Oxidize with Sodium Hypochlorite dissolve->oxidize quench Quench Excess Oxidant oxidize->quench neutralize Neutralize pH quench->neutralize end_deactivate Dispose According to EHS Guidelines neutralize->end_deactivate

Caption: Disposal workflow for this compound.

Signaling_Pathway hydrazone This compound n2 Nitrogen Gas hydrazone->n2 fluorenone 9-Fluorenone hydrazone->fluorenone byproducts Potential Chlorinated Byproducts hydrazone->byproducts hypochlorite Sodium Hypochlorite (Excess) nacl Sodium Chloride hypochlorite->nacl h2o Water hypochlorite->h2o hypochlorite->byproducts

Caption: Chemical deactivation pathway of this compound.

References

Essential Safety and Logistical Information for Handling 9-Fluorenone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and logistical plans for the handling and disposal of 9-Fluorenone hydrazone, tailored for research scientists and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with its potential risks before handling.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to ensure personnel safety during the handling of this compound. The following equipment must be worn at all times in the laboratory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 standards or equivalent. A face shield is also recommended.[4][5]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[4][5]To prevent skin contact and subsequent irritation.
Body Protection A flame-resistant lab coat and long-sleeved clothing.[4][6]To protect the skin from accidental contact and spills.
Respiratory Protection Not required for small-scale use with adequate ventilation. For large-scale operations or when dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][6]To prevent inhalation of airborne particles that may cause respiratory irritation.
Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is crucial to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE in Designated Area cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures

Immediate and appropriate response to accidental exposure is critical. The following table outlines the first aid measures to be taken in case of an emergency.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][7]
Emergency Response Logic

The following diagram illustrates the decision-making process for responding to an exposure event involving this compound.

exposure Exposure Event Occurs route Identify Exposure Route exposure->route eye Eye Contact? route->eye skin Skin Contact? route->skin inhalation Inhalation? route->inhalation ingestion Ingestion? route->ingestion action_eye Rinse Eyes for 15 min eye->action_eye Yes action_skin Wash Skin for 15 min skin->action_skin Yes action_inhalation Move to Fresh Air inhalation->action_inhalation Yes action_ingestion Rinse Mouth, Drink Water ingestion->action_ingestion Yes medical Seek Medical Attention action_eye->medical action_skin->medical action_inhalation->medical action_ingestion->medical

Caption: Decision Tree for Emergency Response to Exposure.

Storage and Disposal Plan

Proper storage and disposal are essential to maintain a safe laboratory environment and comply with regulations.

Storage Requirements
ConditionSpecification
Location Store in a cool, dry, and well-ventilated area.[2][7]
Container Keep in a tightly closed, suitable container.[2][7]
Incompatibilities Store away from strong oxidizing agents.[1][7]
Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Collection : Collect waste in a designated, properly labeled, and sealed container.

  • Storage : Store waste containers in a designated hazardous waste accumulation area.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][7] Do not empty into drains.[2]

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.